molecular formula C8H13N3O2 B13699562 N,N-Dimethyl-histidine

N,N-Dimethyl-histidine

Cat. No.: B13699562
M. Wt: 183.21 g/mol
InChI Key: IMOBSLOLPCWZKQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-histidine is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOBSLOLPCWZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N-Dimethyl-histidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N,N-Dimethyl-L-histidine, specifically focusing on the


-dimethyl derivative.

Chemical Identity, Synthesis, and Biological Significance

Executive Summary & Chemical Identity[1]

N,N-Dimethyl-L-histidine (specifically


-dimethyl-L-histidine) is a modified amino acid derivative characterized by the methylation of the 

-amino group. Unlike the more commonly discussed 1-methylhistidine or 3-methylhistidine (which involve the imidazole ring), this molecule represents a specific modification of the peptide backbone amine, serving as a critical intermediate in the biosynthesis of histidine betaine (Hercynine) and acting as a metabolic biomarker.

Distinction of Isomers:

  • 
    -Dimethylhistidine (Target):  Methylation at the backbone amine.
    
  • 1-Methylhistidine / 3-Methylhistidine: Methylation at the

    
     or 
    
    
    
    nitrogen of the imidazole ring (muscle breakdown markers).
Core Chemical Data[2]
PropertyValue
IUPAC Name (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid
CAS Number 24940-57-6
Molecular Formula

Molecular Weight 183.21 g/mol
Solubility Highly soluble in water (Zwitterionic character)
pKa Values (Est.)

-COOH: ~1.8 | Imidazole: ~6.0 |

-N(

): ~7.5–8.5
Appearance White to off-white crystalline powder

Chemical Structure & Stereochemistry[5]

The molecule exists primarily as a zwitterion at physiological pH. The dimethylation of the


-amine alters the basicity and hydrogen-bonding capacity of the N-terminus compared to native histidine.
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the specific site of methylation relative to the imidazole side chain.

DMH_Structure cluster_legend Structural Key AlphaC α-Carbon (Chiral Center S) Carboxyl Carboxyl Group (COO-) AlphaC->Carboxyl Amine α-Amine (Tertiary) AlphaC->Amine Imidazole Imidazole Ring (Side Chain) AlphaC->Imidazole β-CH2 Linker Methyls 2 x Methyl Groups (-CH3) Amine->Methyls N-Methylation Desc Methylation at the α-amine converts the primary amine to a tertiary amine, altering pKa and solvation.

Figure 1: Structural connectivity of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Dimethyl-L-histidine highlighting the dimethylated amine.[1][2][3][4][5]

Biological Biosynthesis & Significance[4][9][10]

N,N-Dimethylhistidine acts as a pivotal intermediate in the methylation pathway of histidine. It is enzymatically produced from N-monomethylhistidine and serves as the direct precursor to Hercynine (trimethylhistidine betaine), a potent antioxidant and ergothioneine precursor in fungi and mycobacteria.

Biosynthetic Pathway

The methylation is driven by S-adenosylmethionine (SAM)-dependent methyltransferases.

Biosynthesis His L-Histidine Mono Nα-Monomethylhistidine His->Mono + SAM Di Nα,Nα-Dimethylhistidine (Target Molecule) Mono->Di + SAM Tri Hercynine (Nα,Nα,Nα-Trimethylhistidine) Di->Tri + SAM (Rate Limiting Step) Enz1 Histidine N-methyltransferase Enz1->Mono Enz2 Dimethylhistidine N-methyltransferase (EC 2.1.1.44) Enz2->Tri

Figure 2: Sequential methylation pathway from Histidine to Hercynine.

Physiological Relevance
  • Epigenetics: While histone methylation typically occurs on Lysine or Arginine, methylation of the histidine imidazole ring (1-MeHis, 3-MeHis) is common. However, N-terminal methylation of proteins (including histidine at the N-terminus) regulates protein stability and ribosome interactions.

  • Metabolic Marker: Elevated levels of dimethylated amino acids can indicate high methyl-donor turnover or dysregulation in the methionine cycle.

Laboratory Synthesis Protocol

For research applications requiring high-purity N,N-dimethylhistidine, reductive alkylation is the preferred method over direct alkylation with methyl iodide, which often leads to over-methylation (quaternization) to hercynine.

Method: Reductive Methylation via Formaldehyde/NaCNBH

This protocol ensures selective dimethylation of the


-amine without affecting the imidazole ring (protected by pH control or reversible protecting groups if necessary).

Reagents:

  • L-Histidine (Starting material)[4][5][6]

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (

    
    )
    
  • Acetonitrile/Water solvent system

Step-by-Step Workflow:

  • Solubilization: Dissolve L-Histidine (10 mmol) in a mixture of

    
    :Acetonitrile (1:1 v/v). Adjust pH to ~5–6 using acetic acid. Reasoning: Slightly acidic pH promotes imine formation while preventing side reactions on the imidazole ring.
    
  • Imine Formation: Add Formaldehyde (2.2 equivalents) dropwise. Stir at room temperature for 30 minutes.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (3 equivalents).

    • Safety Note:

      
       generates HCN gas in strong acid; ensure proper ventilation and maintain pH > 4.
      
  • Reaction Monitoring: Stir for 12 hours. Monitor via TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS.

  • Quenching & Purification: Acidify with 1N HCl to decompose excess hydride. Purify using cation-exchange chromatography (Dowex 50W) eluting with an ammonia gradient.

  • Lyophilization: Freeze-dry the collected fractions to obtain N,N-dimethyl-L-histidine as a white powder.

Analytical Characterization

Validating the identity of N,N-dimethylhistidine requires distinguishing it from its mono- and trimethyl- counterparts.

Mass Spectrometry (LC-MS/MS)
  • Precursor Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • m/z 139: Loss of the carboxylic acid group (

      
      ).
      
    • m/z 46: Characteristic dimethylamine fragment

      
      .
      
    • m/z 110: Imidazole-ethyl fragment (histidine side chain).

NMR Spectroscopy ( H-NMR in )
  • 
    -Proton:  Triplet or dd at ~3.5–3.8 ppm (shifted upfield compared to native histidine due to tertiary amine shielding).
    
  • N-Methyl Groups: Strong singlet at 2.8–2.9 ppm integrating for 6 protons.

  • Imidazole Protons: Two singlets at ~7.0 ppm (C4-H) and ~7.8 ppm (C2-H).

Analytical Workflow Diagram

Analytical_Workflow Sample Crude Reaction Mixture LC LC Separation HILIC Column Sample->LC MS1 MS1: Full Scan Target m/z 184.12 LC->MS1 MS2 MS2: Fragmentation MS1->MS2 Validation Data Validation: 1. Retention Time vs Standard 2. Presence of m/z 46 (NMe2) 3. Absence of m/z 198 (Trimethyl) MS2->Validation

Figure 3: LC-MS/MS workflow for the identification and purity check of N,N-Dimethylhistidine.

References

  • PubChem. (n.d.).[1][2][4] N,N-dimethyl-L-histidine | C8H13N3O2.[1][2][7][4][8][9] National Library of Medicine. Retrieved from [Link]

  • Ishikawa, Y., & Melville, D. B. (1970). The enzymatic alpha-N-methylation of histidine.[5] Journal of Biological Chemistry, 245(22), 5967–5973. (Foundational work on histidine methylation pathways).

Sources

Technical Guide: The Role of N,N-Dimethyl-histidine in Ergothioneine Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the biosynthesis of Ergothioneine (EGT), N,N-Dimethyl-histidine (dMeHis) represents a critical kinetic checkpoint. While often overshadowed by the final betaine precursor, Hercynine (


-trimethylhistidine), dMeHis is the penultimate intermediate in the methylation cascade catalyzed by EgtD .

For drug development professionals and metabolic engineers, dMeHis is not merely a transient metabolite; it is a quality attribute . Its accumulation signals a bottleneck in S-adenosylmethionine (SAM) availability or EgtD processivity. Crucially, in the canonical mycobacterial pathway, dMeHis is not a competent substrate for the downstream sulfoxide synthase (EgtB), making the complete conversion to Hercynine a strict "gatekeeper" step for pathway flux.

This guide details the mechanistic role of dMeHis, protocols for its analytical resolution from Hercynine, and strategies to optimize the methylation cascade.

Part 1: The Biosynthetic Context & Mechanism

The Methylation Cascade (EgtD Activity)[1][2]

The committed step in EGT biosynthesis is the exhaustive methylation of L-Histidine to Hercynine. This reaction is catalyzed by EgtD (Histidine


-methyltransferase), a SAM-dependent enzyme.[1][2][3][4]

The reaction proceeds through three discrete methylation events:[5][3]

  • L-Histidine

    
    
    
    
    
    -Methyl-histidine[1][6]
  • 
    -Methyl-histidine 
    
    
    
    
    
    -Dimethyl-histidine (dMeHis)
  • 
    -Dimethyl-histidine 
    
    
    
    Hercynine (Trimethyl)[1]
The "Processive vs. Distributive" Kinetic Model

Structural studies of Mycobacterium smegmatis EgtD reveal that the enzyme employs a processive mechanism .[2] The histidine substrate remains bound while the enzyme exchanges S-adenosylhomocysteine (SAH) for fresh SAM three times.

However, in engineered systems (e.g., E. coli fermentation), this processivity often breaks down due to:

  • SAM Depletion: If the intracellular SAM/SAH ratio drops, EgtD stalls.

  • Product Inhibition: SAH is a potent inhibitor of EgtD.

  • Intermediate Leakage: The enzyme releases dMeHis before the final methyl transfer.

Why this matters: The downstream enzyme, EgtB (sulfoxide synthase), is highly specific for Hercynine. It rejects dMeHis. Therefore, accumulated dMeHis becomes a "dead-end" impurity unless it effectively re-binds to EgtD.

Pathway Visualization

The following diagram illustrates the strict linearity of the pathway and the "Gatekeeper" function of the final methylation step.

EGT_Pathway His L-Histidine Mono N-Methyl-His His->Mono EgtD + SAM Di N,N-Dimethyl-His (Critical Intermediate) Mono->Di EgtD + SAM Di->Di Accumulates if SAM low Tri Hercynine (Trimethyl) Di->Tri EgtD + SAM (Rate Limiting) EGT_Sulf Hercynyl-Cys Sulfoxide Tri->EGT_Sulf EgtB + Cys + O2 (Iron-Dep) EGT Ergothioneine EGT_Sulf->EGT EgtE (PLP)

Figure 1: The EGT biosynthetic pathway highlighting this compound as the checkpoint before sulfur insertion.

Part 2: Analytical Characterization

Distinguishing dMeHis from Hercynine is challenging due to their similar polarity and lack of chromophores. Mass Spectrometry (LC-MS/MS) is the gold standard.

Quantitative Parameters
MetabolitePrecursor Ion (

)
Product Ion (

)
Retention Time (HILIC)Key Feature
L-Histidine 156.1110.18.2 minPrimary Amine
N-Methyl-His 170.1124.17.5 min-
N,N-Dimethyl-His 184.1 138.1 6.8 min Accumulating Impurity
Hercynine 198.195.1 / 154.16.1 minQuaternary Amine
Protocol: LC-MS/MS Separation

Objective: To quantify the ratio of dMeHis to Hercynine in cell lysates.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: ZIC-HILIC or Amide column (2.1 x 100 mm, 3.5 µm).

Step-by-Step Workflow:

  • Lysis: Resuspend cell pellet in 80% MeOH (-20°C). Vortex vigorously. Centrifuge at 14,000 x g for 10 min.

  • Dilution: Dilute supernatant 1:100 in Mobile Phase B (high organic content is crucial for HILIC retention).

  • LC Gradient:

    • 0-2 min: 90% B (Isocratic hold).

    • 2-10 min: Linear gradient to 50% B.

    • 10-12 min: 50% B.

    • 12.1 min: Re-equilibrate to 90% B.

  • Detection: Operate MS in MRM (Multiple Reaction Monitoring) mode using the transitions in Table 2.1.

Validation Criteria:

  • Resolution (

    
    ):  Ensure baseline separation (
    
    
    
    ) between dMeHis (184.1) and Hercynine (198.1) to avoid isotopic overlap (C13 isotope of dMeHis can interfere if resolution is poor).

Part 3: Enzymatic Bottlenecks & Optimization

The "Stalling" Phenomenon

In high-titer fermentation, EgtD activity often decouples from SAM regeneration.

  • Observation: High levels of dMeHis, low levels of Hercynine.

  • Cause:

    
     mismatch. The affinity of EgtD for dMeHis is often lower than for L-His, meaning if dMeHis falls off the enzyme, it struggles to re-enter the active site in the presence of high L-His concentrations.
    
Protocol: In Vitro EgtD Kinetic Assay

To verify if your EgtD variant processes dMeHis efficiently.

Workflow:

  • Substrate Prep: Synthesize or purchase this compound (custom synthesis often required).

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5)

    • 100 µM this compound

    • 500 µM SAM

    • 1 µM Purified EgtD

  • Incubation: 37°C for 5, 10, 15, 30 mins.

  • Quench: Add equal volume of 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS (Protocol 2.2).

  • Calculation: Plot the disappearance of dMeHis and appearance of Hercynine.

    • Success Metric:

      
       conversion within 15 mins.
      
    • Failure: Plateau at

      
       conversion indicates severe product inhibition by SAH.
      
Metabolic Engineering Strategy (Flux Logic)

The following diagram details the logic flow for optimizing the dMeHis


 Hercynine conversion in a bioreactor setting.

Flux_Optimization Start Detected High dMeHis? Check_SAM Check Intracellular SAM Start->Check_SAM SAM_Low SAM Low Check_SAM->SAM_Low SAM_High SAM High Check_SAM->SAM_High Action_Met Increase Met Feeding Overexpress MetK SAM_Low->Action_Met Supply Issue Action_Enz EgtD Kinetic Limit SAM_High->Action_Enz Enzyme Issue Action_SAH SAH Hydrolase (SahH) Overexpression Action_Enz->Action_SAH Relieve Inhibition

Figure 2: Decision tree for troubleshooting this compound accumulation in fermentation.

References

  • Seebeck, F. P. (2010).[1] In vitro reconstitution of Mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society. Link

  • Vit, A., Misson, L., Blankenfeldt, W., & Seebeck, F. P. (2015).[7] Ergothioneine biosynthetic methyltransferase EgtD reveals the structural basis of aromatic amino acid betaine biosynthesis. ChemBioChem.[7] Link

  • Hu, Y., et al. (2014).[2] Structural insights into the histidine trimethylation activity of EgtD from Mycobacterium smegmatis. Biochemical and Biophysical Research Communications. Link

  • Goncharenko, K. V., & Seebeck, F. P. (2010). Conversion of N,N,N-trimethylhistidine into ergothioneine by EgtB and EgtC. Chemical Communications. Link

  • Pluskal, T., et al. (2014). Genetic and metabolomic dissection of the ergothioneine and selenoneine biosynthetic pathways in the fission yeast, S. pombe, and construction of an overproduction system. PLOS ONE. Link

Sources

Technical Guide: N,N-Dimethyl-L-histidine (CAS 24940-57-6)

[1][2][3][4]

Executive Summary

N,N-Dimethyl-L-histidine (CAS 24940-57-6), often abbreviated as Nα,Nα-dimethylhistidine, is a specialized amino acid derivative characterized by the methylation of the alpha-amino group.[1][][3] Unlike its structural isomers (1-methylhistidine or 3-methylhistidine) which feature methylation on the imidazole ring, this compound retains a free imidazole side chain while modifying the N-terminal reactivity.[]

This modification significantly alters the compound's pKa, metal-chelating properties, and resistance to enzymatic degradation.[] It serves as a critical building block in peptide engineering (to enhance proteolytic stability), a ligand in bioinorganic chemistry (for specific Cu(II) and Ni(II) coordination), and a reference standard in metabolomics (as a fungal and plant metabolite).[]

Physicochemical Profile

The following data represents the technical baseline for high-purity (>95%) research-grade material.

PropertySpecificationTechnical Note
CAS Number 24940-57-6 Specific to the L-isomer alpha-dimethyl form.[1][]
Chemical Formula C₈H₁₃N₃O₂Zwitterionic structure in neutral solution.
Molecular Weight 183.21 g/mol Distinct from native Histidine (155.15 g/mol ).
Appearance White to off-white powderHygroscopic; store under desiccant.[]
Solubility Water (50 mg/mL)High polarity due to zwitterionic nature.
Optical Rotation

Concentration: 1% in 2N HCl.
pKa Values

-COOH: ~1.8Imidazole: ~6.0

-N(Me)₂: ~7.0–7.5
The N-dimethylation lowers the amine pKa compared to native His (~9.1), altering buffering capacity.[]

Synthesis & Characterization

Synthetic Logic: Reductive Alkylation

Direct alkylation of histidine using methyl halides (e.g., MeI) is discouraged due to the lack of regioselectivity; it frequently results in quaternization (betaine formation) or unwanted imidazole ring methylation.

The industry-standard protocol utilizes Reductive Amination (modified Eschweiler-Clarke or Borohydride reduction).[] This method relies on the formation of a Schiff base (imine) followed by immediate reduction, ensuring mono- and subsequently di-methylation without proceeding to the quaternary ammonium salt under controlled conditions.[]

Experimental Protocol

Objective: Synthesis of N,N-Dimethyl-L-histidine from L-Histidine.

Reagents:

  • L-Histidine (free base)[]

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (NaBH₃CN) or Palladium on Carbon (Pd/C) for catalytic hydrogenation.

  • Acetonitrile/Water solvent system.

Workflow:

  • Solubilization: Dissolve L-Histidine in water/acetonitrile (1:1 v/v). Adjust pH to ~5.0–6.0 using acetic acid. Why? Mildly acidic conditions catalyze imine formation without protonating the imidazole ring to the point of interfering with solubility.[]

  • Imine Formation: Add Formaldehyde (2.2 equivalents). Stir for 30 minutes at room temperature.

  • Reduction:

    • Method A (Chemical): Add NaBH₃CN (3 equivalents) slowly. Stir for 12 hours.

    • Method B (Catalytic - Cleaner): Under H₂ atmosphere (balloon), add 10% Pd/C catalyst and stir for 18 hours.

  • Purification:

    • Filter catalyst (if Method B).

    • Pass the crude mixture through a cation-exchange resin (e.g., Dowex 50W).[]

    • Elute with dilute NH₄OH gradient. The dimethyl derivative elutes after the monomethyl but before any trace betaine.

  • Lyophilization: Freeze-dry the collected fractions to obtain the white powder.

Synthesis Pathway Diagram

The following diagram illustrates the stepwise conversion and the critical "stop" point before quaternization.

SynthesisPathwayHisL-Histidine(Starting Material)ImineSchiff BaseIntermediateHis->Imine+ HCHO(pH 5-6)MonoN-Methyl-L-HistidineImine->Mono+ NaBH3CN(Reduction)DiN,N-Dimethyl-L-Histidine(Target CAS 24940-57-6)Mono->Di+ HCHO / Red.(Repeat Cycle)QuatHercynine(Trimethyl Betaine - Avoid)Di->QuatOver-methylation(Excess Reagents)

Figure 1: Stepwise reductive amination pathway. Note the critical control point at the di-methyl stage to prevent Hercynine formation.

Biological & Pharmaceutical Applications[1][2][3][6]

Peptide Engineering (Proteolytic Stability)

Incorporating N,N-dimethyl-L-histidine into the N-terminus of therapeutic peptides significantly enhances their half-life.[]

  • Mechanism: Aminopeptidases require a primary free amine and specific steric clearance to cleave the N-terminal residue. The two methyl groups on the alpha-nitrogen introduce steric bulk and remove the hydrogen bond donor capability, effectively "capping" the peptide against exopeptidases.[]

  • Application: Used in the design of LHRH antagonists and antimicrobial peptides to prolong circulation time.

Metal Chelation (Cu, Ni, Zn)

The compound acts as a tridentate or bidentate ligand, distinct from native histidine.[]

  • Coordination Chemistry: The tertiary amine (dimethylated) has a lower pKa (~7.2) than the primary amine of histidine (~9.1). At physiological pH (7.4), a higher fraction of the amine is unprotonated and available for metal binding.[]

  • Impact: This creates stable complexes with Copper (II) and Nickel (II), often used in immobilized metal affinity chromatography (IMAC) research or as models for metalloprotein active sites.

Metabolic Biomarker

N,N-Dimethyl-L-histidine is identified as a metabolite in Saccharomyces cerevisiae and certain plants.[] Its quantification is used in metabolomic profiling to study nitrogen metabolism and methylation pathways.

Mechanism of Action Diagram[7]

ApplicationsCompoundN,N-Dimethyl-L-HistidinePeptidePeptide EngineeringCompound->PeptideMetalMetal Coordination(Cu++, Ni++)Compound->MetalMetabMetabolomicsCompound->MetabStericSteric Hinderance(Blocks Aminopeptidase)Peptide->StericpKaLower Amine pKa(Enhanced Binding at pH 7.4)Metal->pKaMarkerFungal/PlantNitrogen BiomarkerMetab->Marker

Figure 2: Functional mechanisms driving the primary applications of N,N-Dimethyl-L-histidine.[]

Handling, Stability, and Safety

Storage & Stability[2][4][8][9]
  • Hygroscopicity: The compound is hygroscopic. It must be stored in a tightly sealed container, preferably under argon or nitrogen.[]

  • Temperature: Long-term storage at -20°C is recommended to prevent slow decarboxylation or oxidation, though it is stable at 4°C for weeks.[]

  • Reconstitution: Prepare fresh solutions in degassed buffers. Avoid storing aqueous solutions for >24 hours at room temperature due to potential microbial growth (amino acid source).

Safety Profile (GHS Classifications)

Based on standard Safety Data Sheets (SDS) for amino acid derivatives:

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[4]

  • PPE: Wear nitrile gloves and safety glasses. Use a dust mask if handling bulk powder to prevent inhalation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 440274, N,N-Dimethyl-L-histidine. Retrieved from [Link]

  • MDPI. (2024). Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination.[] Retrieved from [Link]

Natural occurrence of dimethylhistidine in Neurospora crassa

Technical Deep Dive: -Dimethylhistidine as a Metabolic Intermediate in Neurospora crassa

Executive Summary

The natural occurrence of dimethylhistidine in the filamentous fungus Neurospora crassa is inextricably linked to the biosynthesis of Ergothioneine (EGT) , a potent thiol-imidazole antioxidant. Unlike mammalian systems where methylated histidines (e.g., 3-methylhistidine) often signal muscle protein breakdown, in N. crassa,

NcEgt1

This guide analyzes the biochemical causality of this metabolite, provides validated protocols for its extraction and detection via HILIC-MS/MS, and outlines the genetic frameworks required to manipulate its flux for synthetic biology applications.

Biosynthetic Context: The Egt1 Methylation Cascade

In N. crassa, the primary source of methylated histidine derivatives is the ergothioneine biosynthetic pathway. The process is initiated by the enzyme NcEgt1 (NCU04343), a multidomain protein that differs significantly from its bacterial counterparts (e.g., Mycobacterium smegmatis EgtD).

The Methylation Mechanism

NcEgt1 functions as an S-adenosylmethionine (SAM)-dependent methyltransferase.[1] It catalyzes the stepwise methylation of the

  • Monomethylation: L-Histidine

    
    
    
    
    -methylhistidine
  • Dimethylation:

    
    -methylhistidine 
    
    
    
    
    -dimethylhistidine
  • Trimethylation:

    
    -dimethylhistidine 
    
    
    Hercynine (
    
    
    -trimethylhistidine)

While Hercynine is the stable betaine intermediate that proceeds to oxidative sulfurization, the dimethyl species represents a kinetic checkpoint. In high-flux metabolic engineering, accumulation of the dimethyl intermediate can indicate SAM limitation or enzymatic saturation.

Structural Distinction

It is vital to distinguish the specific isomer found in N. crassa:

  • Target Isomer:

    
    -dimethylhistidine . The methylation occurs on the backbone amine.
    
  • Non-Target Isomer: 1,3-dimethylhistidine or

    
    -methylhistidine. These involve the imidazole ring and are not the primary products of the NcEgt1 pathway.
    

Pathway Visualization

The following diagram illustrates the specific flow of histidine methylation within the N. crassa cytosol, highlighting the position of the dimethyl intermediate.

EgtPathwaycluster_0NcEgt1 ActivityHisL-HistidineMonoN-alpha-MethylhistidineHis->Mono Methylation 1SAM1SAMSAM1->MonoDiN-alpha,N-alpha-Dimethylhistidine(Target Metabolite)SAM1->DiHercHercynine(Trimethyl)SAM1->HercMono->Di Methylation 2Di->Herc Methylation 3EGTErgothioneineHerc->EGT C-S Bond Formation(O2, Fe2+)CysCysteineCys->EGTEgt1_aNcEgt1(Methyltransferase Domain)Egt1_bNcEgt1(Iron-Sulfur Domain)

Caption: Stepwise methylation of Histidine by NcEgt1. The dimethyl species is the penultimate precursor to the stable betaine Hercynine.

Experimental Protocols: Isolation and Detection

Detecting

Metabolite Extraction Strategy

Objective: Quench metabolism immediately to preserve transient methylation states.

StepActionCausality/Rationale
1. Harvest Vacuum filter mycelia (approx. 100 mg wet weight) rapidly.Minimizes hypoxic stress which can alter metabolic flux.
2. Quench Immerse immediately in -80°C 80:20 Methanol:Water .Cold organic solvent denatures enzymes (NcEgt1) instantly, freezing the metabolic profile.
3. Lysis Add 0.5 mm Zirconia/Silica beads; bead-beat (2 x 45s at 6.0 m/s).N. crassa cell walls are chitin-rich; mechanical disruption is required for quantitative recovery.
4. Clarify Centrifuge at 14,000 x g for 10 min at 4°C.Removes cell debris and precipitated proteins.
5. Prep Collect supernatant; dry under nitrogen; reconstitute in 50% Acetonitrile.Prepares sample for HILIC injection matching initial mobile phase conditions.
LC-MS/MS Quantification

System: Q-Exactive or Triple Quadrupole MS coupled to UHPLC. Column: ZIC-pHILIC (Merck) or equivalent zwitterionic HILIC column.

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Adjusted with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

Target Transitions (MRM):

  • Precursor Ion: m/z ~184.1 (M+H)+ for Dimethylhistidine.

  • Differentiation:

    • Hercynine:[1][2][3][4]m/z 198.1

    • Histidine:[2][3][4][5][6][7]m/z 156.1

    • Retention Time: The elution order on ZIC-pHILIC is typically: Dimethylhistidine > Hercynine > Histidine (depending on pH, zwitterions elute differently; run standards).

Genetic Validation & Autonomy

To confirm the peak identity as

The Self-Validating Control

The


 (NCU04343)
  • Hypothesis: If the detected peak is truly an EGT intermediate, it must be absent in the

    
     mutant.
    
  • Result: The

    
     strain lacks hercynine and all methylated histidine intermediates, accumulating only L-histidine.
    
Analytical Workflow

Workflowcluster_inputsSample SourcesWTWild Type (FGSC 2489)ExtractExtraction (80% MeOH, -80°C)WT->ExtractMutantΔegt1 Mutant (FGSC 11308)Mutant->ExtractLCMSHILIC-MS/MS AnalysisExtract->LCMSDecisionPeak at m/z 184?LCMS->DecisionValidConfirmed:N-alpha-DimethylhistidineDecision->Valid Present in WTAbsent in Δegt1InvalidArtifact / Isobaric ContaminantDecision->Invalid Present in both

Caption: Genetic validation workflow using deletion mutants to confirm metabolite identity.

Implications for Drug Development

Understanding the pool size of dimethylhistidine in N. crassa has direct translational applications:

  • Antioxidant Production: N. crassa is a viable host for industrial EGT production. Accumulation of dimethylhistidine suggests a bottleneck at the third methylation step or SAM availability. Overexpression of SAM synthetase (eth-1) can drive the flux toward the final product.

  • Transporter Studies: EGT transporters (OCTN1 in humans) are drug targets for autoimmune diseases. Fungal transporters often share homology. Studying the transport of the dimethyl intermediate (which lacks the permanent positive charge of the trimethyl betaine) can elucidate substrate specificity mechanisms.

References

  • Bello, M. H., et al. (2012). The Neurospora crassa mutant NcΔEgt-1 identifies an ergothioneine biosynthetic gene and demonstrates that ergothioneine enhances conidial survival and protects against peroxide toxicity during conidial germination. Fungal Genetics and Biology.

  • Hu, Y., et al. (2014). Bioinformatic and Biochemical Characterizations of C–S Bond Formation and Cleavage Enzymes in the Fungus Neurospora crassa Ergothioneine Biosynthetic Pathway.[4] Organic Letters.

  • Pluskal, T., et al. (2010). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. Analytical Chemistry.

  • McCluskey, K., et al. (2010). The Fungal Genetics Stock Center: a repository for 50 years of fungal genetics research. Journal of Biosciences.[3]

Methodological & Application

Application Note: High-Resolution Separation of Methylated Histidine Isomers (1-MH & 3-MH)

Author: BenchChem Technical Support Team. Date: February 2026


-MH), 3-Methylhistidine (

-MH) Techniques: HILIC-MS/MS (Method A) and RP-HPLC-FLD (Method B)

Executive Summary & Biological Context

The Analytical Challenge: Methylated histidine derivatives, specifically 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH) , are structural isomers with identical molecular weights (169.18 g/mol ). Despite their chemical similarity, their biological origins are distinct.

  • 3-MH (

    
    -methylhistidine):  A validated biomarker for myofibrillar protein degradation (skeletal muscle breakdown).[1] It is formed post-translationally in actin and myosin and is not reutilized for protein synthesis.
    
  • 1-MH (

    
    -methylhistidine):  Primarily associated with dietary intake of anserine (found in poultry/fish) and is less specific to endogenous muscle wasting.
    

The "Isobaric Trap": Because these compounds are isobaric, low-resolution mass spectrometry cannot distinguish them without chromatographic separation. Furthermore, in standard Reverse Phase (RP) chromatography, both are highly polar and elute in the void volume, leading to severe ion suppression and poor quantification.

This guide presents two validated protocols to solve this separation challenge:

  • Method A (HILIC-MS/MS): The Gold Standard for high-throughput plasma/urine analysis.

  • Method B (OPA-Derivatization RP-FLD): A robust alternative for laboratories without MS capabilities, utilizing fluorescence detection.

Analytical Strategy Visualization

Figure 1: Method Selection & Workflow Logic

G Start Sample Type: Plasma / Urine Goal Goal: Quantify Muscle Breakdown (3-MH) Start->Goal Decision Instrumentation Available? Goal->Decision MethodA METHOD A: HILIC-MS/MS Decision->MethodA Mass Spec Available MethodB METHOD B: RP-HPLC (OPA-FLD) Decision->MethodB UV/FLD Only PrepA Prep: Protein Ppt (ACN/MeOH) MethodA->PrepA PrepB Prep: Pre-column Derivatization (OPA) MethodB->PrepB SepA Separation: Zwitterionic HILIC (Polar Retention) PrepA->SepA SepB Separation: C18 Reverse Phase (Hydrophobic Tag) PrepB->SepB DetectA Detection: MRM Transitions (Unique Fragments) SepA->DetectA DetectB Detection: Fluorescence (Ex 340 / Em 455) SepB->DetectB

Caption: Decision tree for selecting the appropriate protocol based on available instrumentation and throughput requirements.

Protocol A: HILIC-MS/MS (High Sensitivity)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without derivatization. We utilize a zwitterionic stationary phase to separate the isomers based on subtle pKa differences and hydration shell interactions.

Equipment & Reagents[2][3][4][5][6]
  • Column: ZIC-HILIC (SeQuant/Merck) or BEH Amide (Waters), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Internal Standard: 3-Methylhistidine-d3 (Critical for matrix correction).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 35°C

  • Injection Vol: 2 µL

Time (min)% Mobile Phase B (ACN)State
0.090%Initial Hold
2.090%Isocratic Loading
10.050%Linear Gradient
12.050%Wash
12.190%Re-equilibration
17.090%End
Mass Spectrometry Parameters (MRM)

Although the parent mass (m/z 170.1) is identical, the isomers exhibit distinct fragmentation patterns which serves as a secondary confirmation layer alongside retention time.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Retention Order
3-MH 170.1124.1 221st
1-MH 170.1126.1 182nd
IS (d3) 173.1127.122Co-elutes w/ 3-MH

Critical Insight: The 126 fragment corresponds to the loss of the carboxyl group (CO2), while the 124 fragment involves a more complex ring cleavage specific to the


-methylation position. Monitoring these specific transitions prevents false positives from crosstalk.

Protocol B: RP-HPLC with OPA Derivatization (Accessible)

Rationale: Since methylhistidines are too polar for C18 columns, we react their primary


-amine with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA). This adds a hydrophobic, fluorescent tag, allowing standard Reverse Phase separation.
Reagents[2]
  • Derivatization Reagent: 10 mg OPA dissolved in 0.2 mL Methanol + 1.8 mL Borate Buffer (pH 10.2) + 10 µL 3-MPA. Prepare fresh daily.

  • Mobile Phase A: 20 mM Sodium Acetate (pH 7.2) + 0.5% Tetrahydrofuran (THF).

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

Automated Pre-Column Derivatization Program
  • Note: Most modern autosamplers can perform this routine.

  • Draw 5 µL Sample.[2]

  • Draw 5 µL Reagent.

  • Mix in loop/vial (3 cycles).

  • Wait 1.0 min (Reaction is fast but unstable; timing must be precise).

  • Inject.[3][2][4][5]

Chromatographic Conditions
  • Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse AAA), 4.6 x 150 mm, 3.5 µm.

  • Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).[4]

Time (min)% Mobile Phase B
0.00%
14.057%
15.0100%
18.00%

Technical Note: The elution order in this method is typically Histidine -> 1-MH -> 3-MH . The methylation on the imidazole ring slightly increases hydrophobicity of the derivative compared to native Histidine, but the specific position alters the interaction with the C18 stationary phase.

System Suitability & Quality Control

To ensure data integrity, every run must pass the following criteria:

Figure 2: QC Logic for Isomer Resolution

QC Start System Suitability Test (SST) Check1 Resolution (Rs) between 1-MH and 3-MH Start->Check1 Check2 Peak Tailing Factor Start->Check2 Pass1 Rs > 1.5 (Baseline Separation) Check1->Pass1 Fail1 Rs < 1.5 (Co-elution Risk) Check1->Fail1 Action Action: Check pH (HILIC is pH sensitive) Fail1->Action

Caption: Mandatory resolution check. Due to isobaric nature, Rs > 1.5 is non-negotiable for accurate quantitation.

Acceptance Criteria:

  • Resolution (Rs): > 1.5 between 1-MH and 3-MH.

  • Linearity:

    
     over range 0.5 – 100 µM.
    
  • Precision: CV < 5% for replicate injections of standard mix.

  • Carryover: < 0.1% in blank injection after highest standard.

Comparison of Methods

FeatureMethod A (HILIC-MS/MS)Method B (RP-FLD)
Specificity High (Retention time + Mass transition)Medium (Retention time only)
Sensitivity High (nM range)Moderate (µM range)
Sample Prep Simple (Protein Precipitation)Complex (Derivatization required)
Cost/Run High (MS solvents, columns)Low (Standard buffers)
Throughput Fast (10-15 min)Slower (25+ min)
Best For Clinical Trials, Low Volume SamplesRoutine QC, Food Analysis

References

  • Quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science. (2012).

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta. (2012).

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies Application Note 5980-1193EN.

  • Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine... Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules. (2020).

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N,N-Dimethyl-histidine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-Dimethyl-histidine in human plasma. This compound is an amino acid derivative of interest in various biochemical and clinical research areas, including its potential role as a biomarker.[1] Given its polar nature, this guide emphasizes a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy to achieve optimal retention and separation. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the scientific rationale behind key experimental choices to ensure methodological robustness and data integrity, in alignment with FDA guidelines on bioanalytical method validation.[2]

Introduction: The Rationale for this compound Quantification

This compound is a methylated amino acid whose quantification in biological matrices is increasingly relevant in biomedical research. Its structural similarity to other biologically important methylated amino acids, such as the muscle protein breakdown marker Nτ-methylhistidine, necessitates highly specific analytical methods.[3] Traditional reversed-phase liquid chromatography often struggles to adequately retain highly polar analytes like this compound, leading to poor peak shape and potential matrix interference.[4] LC-MS/MS offers the requisite sensitivity and selectivity for bioanalysis, and when coupled with a HILIC separation, it provides a powerful tool for the accurate measurement of polar metabolites.[5] This method circumvents the need for chemical derivatization, simplifying sample preparation and reducing analytical variability.[6]

Foundational Principles: Method Development Strategy

The development of a robust LC-MS/MS method hinges on the systematic optimization of three core components: sample preparation, liquid chromatography, and mass spectrometry. The overarching goal is to achieve a balance between high recovery, efficient separation from endogenous interferences, and sensitive, specific detection.

Sample Preparation: Isolating the Analyte

The complexity of plasma necessitates a sample preparation strategy that effectively removes proteins and phospholipids, which can cause ion suppression and contaminate the analytical system. A simple protein precipitation protocol is selected for its efficiency and broad applicability. This "dilute and shoot" approach is rapid and minimizes sample handling, thereby reducing the potential for analyte loss or contamination.[7]

Chromatographic Separation: The HILIC Advantage

To address the challenge of retaining a polar analyte like this compound, a HILIC separation strategy is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[8] This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus facilitating their retention. Elution is then achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This approach is particularly advantageous for LC-MS/MS as the high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in the mass spectrometer source.

Mass Spectrometry: Specific and Sensitive Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis.[2] This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. The precursor ion (Q1) is typically the protonated molecule [M+H]+, which is then fragmented in the collision cell (q2). A specific fragment ion (Q3) is then monitored. The combination of precursor and product ion masses is highly specific to the analyte of interest. The use of a stable isotope-labeled internal standard (SIL-IS), such as N,N-Dimethyl-d6-histidine, is critical. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, but is distinguished by its mass, allowing for accurate correction of any variations in sample preparation and instrument response.[7]

Experimental Protocols

Materials and Reagents
  • This compound (≥95% purity)

  • N,N-Dimethyl-d6-histidine (Internal Standard, ≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (sourced from an accredited vendor)

  • Ultrapure water

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and N,N-Dimethyl-d6-histidine in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS) and quality controls (QC).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N,N-Dimethyl-d6-histidine primary stock with acetonitrile.

  • Calibration Standards and Quality Controls: Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High). A typical calibration range might be 1-1000 ng/mL.

Protocol 2: Plasma Sample Preparation
  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation agent.

  • Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. 50 µL Plasma Sample add_is 2. Add 200 µL Acetonitrile with Internal Standard plasma->add_is Protein Precipitation vortex 3. Vortex Mix (30s) add_is->vortex centrifuge 4. Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Plasma sample preparation workflow.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography Parameters:

ParameterRecommended Condition
LC System UHPLC system
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 4 min

Mass Spectrometry Parameters:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

These are starting points for optimization. The most intense and specific transitions should be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound184.1138.1~15-25
95.1~20-30
N,N-Dimethyl-d6-histidine190.1144.1~15-25

Rationale for MRM transitions: The precursor ion [M+H]+ for this compound (MW=183.21) is m/z 184.1. Common fragmentation pathways for histidine and its derivatives involve the loss of the carboxyl group (as H2O and CO, a 46 Da loss), leading to a fragment around m/z 138.1. Another characteristic fragment arises from the imidazole ring, around m/z 95.1.

G cluster_ms LC-MS/MS Quantification Logic LC HILIC Separation ESI ESI+ Source LC->ESI Elution Q1 Q1: Precursor Ion Selection (m/z 184.1) ESI->Q1 Ionization q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Selection (m/z 138.1) q2->Q3 Detector Detector Q3->Detector Quantification

Caption: Logical workflow of the triple quadrupole mass spectrometer.

Method Validation: Ensuring Data Integrity

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application. The following parameters should be assessed:

  • Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Linearity and Range: Analyze calibration standards in triplicate to demonstrate a linear relationship between concentration and instrument response. The coefficient of determination (r²) should be ≥0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. By employing a simple protein precipitation followed by HILIC-MS/MS analysis, this method offers a reliable and high-throughput solution for clinical and biomedical research, enabling accurate measurement of this polar amino acid derivative without the need for complex derivatization procedures. The principles and protocols outlined herein can be adapted by researchers to suit their specific instrumentation and analytical requirements.

References

  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023). Journal of Poultry Science. [Link]

  • Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. (2002). Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. (2022). Journal of the American Society for Mass Spectrometry. [Link]

  • Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. MSACL. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent Technologies. [Link]

  • Development and clinical application of a LC-MS/MS method for simultaneous determination of one-carbon related amino acid metabolites in NTD tissues. (2018). Analytical Methods. [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bioanalytical method validation: new FDA guidance. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2021). Journal of Experimental Botany. [Link]

  • Fragmentation mass spectrum of the amino acid histidine at nominal mass m=z 154 via (a) IRMPD and (c) QCID in the negative ion mode. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Shimadzu. [Link]

  • Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • (PDF) Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • This compound | C8H13N3O2 | CID 3346360. PubChem. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. Roumanian Chemical Quarterly Reviews. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). LCGC North America. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Molecules. [Link]

  • Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. (2014). Journal of Visualized Experiments. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Semantic Scholar. [Link]

  • Featured method: Plasma amino acid LC-MS/MS analysis. CHUM Research Centre. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Fused-Core. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent Technologies. [Link]

  • Chemical Properties of Histidine (CAS 71-00-1). Cheméo. [Link]

Sources

Application Note: High-Purity Synthesis of N,N-Dimethyl-L-Histidine via Reductive Amination

[1]

Audience:1

Executive Summary & Strategic Analysis

The synthesis of N,N-dimethyl-L-histidine (also known as

1



1

This guide presents two distinct protocols for the reductive amination of L-histidine:

  • Protocol A (The "Workhorse"): The Eschweiler-Clarke reaction.[1][2] Best for bulk synthesis of the free acid. It utilizes the protective effect of low pH to mask the imidazole ring.

  • Protocol B (The "Precision Tool"): Sodium Triacetoxyborohydride (STAB) reduction of L-Histidine Methyl Ester.[1] Best for late-stage functionalization or when mild conditions are required to prevent epimerization.[1]

Mechanistic Insight: Achieving Selectivity

The core challenge is preventing methylation of the imidazole ring.

  • pKa Control: The imidazole ring has a pKa of ~6.0. By conducting the reaction in Formic Acid (Protocol A), the imidazole is fully protonated (

    
    ), rendering it non-nucleophilic and protecting it from electrophilic attack by the formaldehyde-derived iminium species.[1]
    
  • Reagent Control: STAB (Protocol B) is a mild hydride donor that selectively reduces imines over ketones/aldehydes and does not require the high temperatures of Eschweiler-Clarke, preserving chiral integrity.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise reductive amination and the "proton protection" mechanism that ensures regioselectivity.

GStartL-Histidine(Zwitterion)AcidAcidic Medium (HCOOH)pH < 2Start->AcidProtonatedProtonated Histidine(Imidazole blocked as ImH+)Acid->Protonated ProtonationImine1Schiff Base Intermediate(R-N=CH2)Protonated->Imine1 + HCHOSideReactionOff-Target:Imidazole MethylationProtonated->SideReaction BLOCKED(Electrostatic Repulsion)Reduction1Hydride Transfer(from HCOO- or Borohydride)Imine1->Reduction1MonoN-Methyl-L-HistidineReduction1->MonoImine2Iminium Ion Intermediate(R-N+(Me)=CH2)Mono->Imine2 + HCHOReduction2Hydride TransferImine2->Reduction2FinalN,N-Dimethyl-L-HistidineReduction2->Final

Figure 1: Reaction logic flow showing the critical role of pH in blocking side-reactions on the imidazole ring.[1]

Detailed Experimental Protocols

Protocol A: Eschweiler-Clarke Methylation (Bulk Synthesis)

Target: Free amino acid form (

1Mechanism:13
Reagents
  • L-Histidine (Free base or HCl salt)[1]

  • Formaldehyde (37% aqueous solution, "Formalin")[1]

  • Formic Acid (98-100%)[1]

  • HCl (Concentrated, for workup)[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve L-Histidine (10.0 g, 64.5 mmol) in Formic Acid (25 mL) . The solution may warm slightly; ensure complete dissolution.

  • Reagent Addition: Add Formaldehyde (37% aq., 12 mL, ~160 mmol) .

    • Note: A slight excess (2.5 eq) is used to drive the reaction to the dimethyl state.[1]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–12 hours .

    • Observation: Evolution of CO

      
       gas indicates the reduction is proceeding.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of 1M HCl to ensure the amine is protonated.

    • Concentrate the solution to dryness under reduced pressure (Rotavap) to remove excess formic acid and formaldehyde.[1]

  • Purification (Crucial):

    • The residue is often a viscous oil.[1] Dissolve in a minimum amount of Ethanol.[1]

    • Add Acetone or Diethyl Ether dropwise to induce crystallization of the hydrochloride salt.

    • Alternatively, pass through a cation-exchange resin (e.g., Dowex 50W) eluting with dilute NH

      
      OH to obtain the zwitterion.[1]
      
Protocol B: Reductive Amination using STAB (Mild Conditions)

Target: Modified Histidine for peptide synthesis or sensitive substrates.[1] Substrate: L-Histidine Methyl Ester (to improve solubility in organic solvents).

Reagents
  • L-Histidine Methyl Ester Dihydrochloride[1][4]

  • Formaldehyde (37% aq. or Paraformaldehyde)[1]

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

  • Base: Diisopropylethylamine (DIPEA)[1]

Step-by-Step Methodology
  • Free Basing (In situ): Suspend L-Histidine Methyl Ester 2HCl (1.0 eq) in DCE/MeOH (10:1) . Add DIPEA (2.0 eq) to neutralize the HCl salts.[1]

  • Imine Formation: Add Formaldehyde (3.0 eq) .[1] Stir at room temperature for 30 minutes.

    • Checkpoint: The solution should clarify as the imine forms.

  • Reduction: Cool to 0°C. Add STAB (3.0 eq) portion-wise over 10 minutes.

    • Safety: STAB evolves hydrogen gas slowly; ensure venting.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
      .[1]
      
    • Extract with DCM (x3).[1]

    • Dry organic layers over Na

      
      SO
      
      
      and concentrate.[1]
  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then neutralize.

Quality Control & Validation

The following data parameters confirm the identity and purity of the synthesized product.

Analytical Data Table
ParameterSpecificationDiagnostic Signal
Appearance White to off-white powderN/A

H NMR (D

O)
N-Methyl Singlet

2.85 – 2.95 ppm (s, 6H, N(CH

)

)

H NMR (D

O)
Imidazole Protons

7.3 (s, 1H) and 8.6 (s, 1H)

H NMR (D

O)

-Proton

3.8 – 4.0 ppm (dd, 1H)
Mass Spec (ESI) [M+H]

Calculated: 184.2 Da (Free Acid)
Solubility HighWater, Methanol, DMSO
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Methylation Insufficient reducing agent or formaldehyde.[1]Add 1.0 eq more HCHO and continue reflux (Protocol A) or add more STAB (Protocol B).
Quaternization (Betaine) "Over-cooking" the reaction.[1]Avoid alkyl halides (MeI).[1] Eschweiler-Clarke rarely quaternizes, but prolonged reflux can degrade product.
Imidazole Methylation pH too high (Protocol A).Ensure Formic Acid is in large excess.[1] Do not use buffered water.[1]
Product is an Oil Hygroscopic HCl salt.[1]Lyophilize (freeze-dry) the final aqueous solution to obtain a fluffy powder.

References

  • Eschweiler-Clarke Reaction Mechanism & Application

    • Title: Eschweiler–Clarke reaction - Wikipedia[1]

    • Source: Wikipedia Foundation[1]

    • URL:[Link][1][2][3][5]

    • Relevance: Foundational mechanism for the methylation of primary amines using formaldehyde and formic acid.[3]

  • Synthesis of N,N-Dimethylhistidine Analogs

    • Title: Preparation method of nitrogen dimethylated derivative of amino acid (Patent CN101967076A)[1]

    • Source: Google Patents[1]

    • URL
    • Relevance: Describes the specific industrial application of Eschweiler-Clarke conditions for amino acid dimethylation without quaterniz
  • Selective N-Methylation Strategies

    • Title: Site-selective protein conjugation at histidine[1][6]

    • Source: Chemical Science (RSC Publishing)[1]

    • URL:[Link]

    • Relevance: Discusses the pKa differences and challenges in selectively modifying histidine residues in the presence of other nucleophiles.
  • Commercial Standards & Properties

    • Title: N,N-Dimethyl-L-histidine Product Page[1]

    • Source: Chem-Impex International[1]

    • Relevance: Provides physical property data (CAS 24940-57-6) and confirmation of the target structure for validation.[1]

1H NMR chemical shift assignments for N,N-Dimethyl-histidine in D2O

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Chemical Shift Assignments for N,N-Dimethyl-L-histidine in D2O

Abstract & Scope

N,N-Dimethyl-L-histidine (


-dimethylhistidine) is a methylated derivative of histidine often identified as a metabolite in biological fluids (e.g., earthworm coelomic fluid) and as a post-translational modification in specific proteins. Accurate identification of this compound relies heavily on distinguishing its unique N-methyl resonances from other methylated histidines (e.g., 1-methylhistidine, 3-methylhistidine, or hercynine).

This application note provides a definitive protocol for the 1H NMR characterization of N,N-dimethylhistidine in Deuterium Oxide (


) at neutral pH. We focus on the diagnostic chemical shifts of the dimethylamino group and the imidazole ring protons, which are highly sensitive to pH variations.

Experimental Protocol

To ensure reproducibility and minimize chemical shift migration due to pH or concentration effects, the following protocol is recommended.

Reagents & Materials
  • Analyte: N,N-Dimethyl-L-histidine (High purity >98%).

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Buffer: 100 mM Sodium Phosphate Buffer (pH 7.0 uncorrected meter reading).

  • Internal Standard: Sodium trimethylsilyl-[2,2,3,3-d4]-propionate (TSP) or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

  • NMR Tube: 5 mm high-precision borosilicate glass.

Sample Preparation Workflow
  • Dissolution: Dissolve 1–5 mg of N,N-dimethylhistidine in 600 µL of the buffered

    
     solution.
    
  • pH Adjustment: Verify pH is 7.0 ± 0.1. Note: Histidine imidazole shifts are titratable; consistent pH is critical for matching literature values.

  • Reference Addition: Add TSP to a final concentration of 0.5–1.0 mM (0.00 ppm reference).

  • Equilibration: Allow sample to equilibrate to the probe temperature (typically 298 K or 300 K) for 5 minutes.

Acquisition Parameters (600 MHz Instrument)
  • Pulse Sequence: 1D NOESY-presat (e.g., noesypr1d on Bruker) to suppress residual HDO signal.

  • Spectral Width: 12 ppm (-2 to 10 ppm).

  • Relaxation Delay (D1): ≥ 2.0 seconds (ensure full relaxation of methyl singlets).

  • Scans (NS): 64–128 (depending on concentration).

  • Temperature: 300 K.

Results & Discussion

Chemical Structure & Numbering

The assignment follows standard IUPAC numbering for the histidine side chain, where the imidazole ring protons are designated H-2 and H-5 (often H-4 in older nomenclature).

G cluster_0 N,N-Dimethyl-L-histidine Structure N_alpha (Dimethylamino) C_alpha (Methine) N_alpha->C_alpha C_beta (Methylene) C_alpha->C_beta Im_C5 Im-C5 C_beta->Im_C5 Im_C4 Im-C4 (H-4/5) Im_C5->Im_C4 Im_N3 Im-N3 Im_C4->Im_N3 Im_C2 Im-C2 (H-2) Im_N3->Im_C2 Im_N1 Im-N1 Im_C2->Im_N1 Im_N1->Im_C5

Figure 1: Connectivity and numbering scheme for N,N-dimethylhistidine.

Chemical Shift Assignments (pH 7.0, D2O)

The following table summarizes the 1H NMR assignments referenced to TSP at 0.00 ppm.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Notes
N-

2.90 Singlet (s)6HDiagnostic Peak. Distinct from trimethyl (hercynine ~3.2 ppm).

-H
3.25 Doublet of Doublets (dd)2HDiastereotopic methylene protons.

-H
3.86 Doublet of Doublets (dd)1HDownfield shift due to N-methylation.
Im H-5 7.04 Singlet (s)1HUpfield imidazole proton (C-4/5).
Im H-2 7.76 Singlet (s)1HDownfield imidazole proton (between nitrogens).

Table 1: 1H NMR Chemical Shift Data for N,N-Dimethyl-L-histidine in 100 mM Phosphate Buffer (pH 7.0) in D2O.[1]

Spectral Analysis & Interpretation
  • The N-Methyl Singlet (2.90 ppm): This is the most critical signal for identification. In unmethylated histidine, this region is empty. In N,N,N-trimethylhistidine (hercynine), this signal shifts downfield to approximately 3.20–3.30 ppm due to the permanent positive charge on the quaternary ammonium. The value of 2.90 ppm is characteristic of the tertiary amine (

    
    -dimethyl) state.
    
  • The

    
    -Proton (3.86 ppm):  The 
    
    
    
    -proton appears as a doublet of doublets due to coupling with the two non-equivalent
    
    
    -protons (
    
    
    Hz).
  • Imidazole Protons (7.04 & 7.76 ppm): These shifts are highly pH-dependent. At pH 7.0, the imidazole ring exists in equilibrium between its protonated and neutral tautomeric forms.

    • Acidic pH (< 5.0): Both signals shift downfield (H-2 > 8.5 ppm).

    • Basic pH (> 8.0): Signals shift upfield.

    • Validation Check: If your H-2 signal appears near 8.5 ppm, your buffer pH is likely too acidic.

Assignment Logic Workflow

The following diagram illustrates the logical flow for confirming the identity of N,N-dimethylhistidine in a complex mixture.

Workflow Start Acquire 1H NMR Spectrum (D2O, pH 7.0) Check_Me Check 2.8 - 3.3 ppm Region Start->Check_Me Decision_Me Singlet observed? Check_Me->Decision_Me Singlet_290 Singlet at ~2.90 ppm (Integral 6H) Decision_Me->Singlet_290 Yes Singlet_320 Singlet at ~3.25 ppm Decision_Me->Singlet_320 Yes Check_Aro Check Aromatic Region (7.0 - 8.0 ppm) Singlet_290->Check_Aro Result_Herc ID: Hercynine (Trimethyl) Singlet_320->Result_Herc Confirm Confirm Imidazole Singlets (7.04 & 7.76 ppm) Check_Aro->Confirm Result_NN ID: N,N-Dimethylhistidine Confirm->Result_NN

Figure 2: Logical workflow for distinguishing N,N-dimethylhistidine from related metabolites.

References

  • Griffith, C. M., & Morgan, T. J. (2017). 1H NMR Metabolic Profiling of Earthworm (Eisenia fetida) Coelomic Fluid, Coelomocytes, and Tissue. Journal of Proteome Research. (Provides definitive chemical shift data for N,N-dimethylhistidine in D2O at pH 7.0).

  • Bundy, J. G., et al. (2008). 'Systems toxicology' approach identifies coordinated metabolic responses to copper in a terrestrial non-model invertebrate, the earthworm Lumbricus rubellus. BMC Biology. (Discusses the identification of N,N-dimethylhistidine vs. N-methylhistidine).

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[2] (General reference for histidine derivative shifts).

Sources

Using N,N-Dimethyl-histidine as a reference standard in metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to N,N-Dimethyl-histidine (DMH) in Targeted Metabolomics

Abstract

This application note details the protocol for the identification, quantification, and quality control of


-Dimethyl-L-histidine  (DMH) in biological matrices using HILIC-MS/MS. While often overshadowed by its isomers (1-methylhistidine and 3-methylhistidine) which serve as markers for muscle turnover, DMH is a critical intermediate in the biosynthesis of Ergothioneine , a potent dietary antioxidant. Accurate measurement of DMH is essential for studying oxidative stress responses and microbial metabolism. This guide addresses the analytical challenge of separating DMH from isobaric interferences and provides a self-validating workflow for high-throughput metabolomics.

Biological Context & Analyte Profile

1.1 The Analyte: this compound Unlike the common muscle breakdown markers 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), which are methylated on the imidazole ring, This compound is methylated at the


-amino group. It is a zwitterionic betaine precursor.
  • IUPAC Name: (2S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoic acid

  • Molecular Formula:

    
     (Wait, Histidine is 
    
    
    
    . Dimethyl adds
    
    
    . Formula:
    
    
    )
  • Monoisotopic Mass: 183.1008 Da

  • Key Biological Role: DMH is the direct precursor to Hercynine (trimethyl-histidine) in the biosynthetic pathway of Ergothioneine (EGT). This pathway is primarily active in Actinobacteria and filamentous fungi (e.g., Neurospora crassa, Mycobacterium smegmatis) [1].

1.2 Pathway Visualization The following diagram illustrates the specific methylation cascade where DMH serves as the critical intermediate.

Ergothioneine_Pathway cluster_legend Pathway Legend Histidine L-Histidine DMH This compound (Target Analyte) Histidine->DMH EgtD (Methyltransferase) + 2 SAM Hercynine Hercynine (Trimethyl-histidine) DMH->Hercynine EgtD + 1 SAM Ergothioneine Ergothioneine (Antioxidant) Hercynine->Ergothioneine EgtB/EgtE + Cysteine/O2 key SAM: S-Adenosylmethionine EgtD: Histidine N-methyltransferase

Figure 1: The Ergothioneine Biosynthetic Pathway highlighting this compound as the intermediate between Histidine and Hercynine.

Analytical Challenges & Strategy

2.1 The Isobaric Trap The primary failure mode in DMH analysis is misidentification with ring-methylated isomers. All three compounds share the same nominal mass (183 Da) and similar fragmentation patterns.

CompoundMethylation SitePolarity (LogP)Retention (HILIC)
1-Methylhistidine Imidazole Ring (

)
PolarModerate
3-Methylhistidine Imidazole Ring (

)
PolarModerate
This compound

-Amino Group
Highly Polar (Zwitterion)Strongest

2.2 The Solution: HILIC Chromatography Reverse Phase (C18) chromatography causes these polar analytes to elute in the void volume (co-elution). Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. The zwitterionic nature of DMH interacts strongly with zwitterionic stationary phases (e.g., ZIC-pHILIC), providing the necessary selectivity to resolve it from 1-MH and 3-MH [2].

Protocol: LC-MS/MS Method Development

3.1 Reagents & Standards

  • Reference Standard: N,N-Dimethyl-L-histidine (Custom synthesis or high-purity supplier).

  • Internal Standard (IS): L-Histidine-

    
     (methyl-
    
    
    
    ) or universal IS like
    
    
    -Yeast Extract. Note: If specific DMH isotope is unavailable, use 1-Methylhistidine-
    
    
    but rely on RT for identification.
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.

3.2 Sample Preparation (Protein Precipitation)

  • Principle: "Crash and Shoot" to minimize analyte loss.

  • Aliquot 50 µL of plasma/biofluid into a 1.5 mL tube.

  • Add 200 µL of ice-cold Extraction Solvent (80:20 ACN:Water + 0.1% Formic Acid + Internal Standards).

  • Vortex for 30 seconds; Incubate at -20°C for 20 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

3.3 LC-MS/MS Conditions

  • Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm) or Waters BEH Amide.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Gradient Table:

Time (min) % B (Organic) State
0.0 80 Initial Hold
2.0 80 Isocratic
12.0 40 Elution Gradient
12.1 20 Wash
14.0 20 Wash
14.1 80 Re-equilibration

| 18.0 | 80 | End |

3.4 Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
N,N-DMH (Quant) 184.1138.12050
N,N-DMH (Qual) 184.195.13550
1-Methylhistidine 170.1124.11850
3-Methylhistidine 170.1126.11850

Note: The transition 184.1 -> 138.1 corresponds to the loss of the formate/carboxyl group (


), typical for methylated amino acids.

Self-Validating Workflow Logic

To ensure scientific integrity, the experimental design must include a "System Suitability Test" (SST) that flags data if the separation of isomers fails.

Workflow_Validation Start Start Sequence SST_Inj Inject Mixed Standard (1-MH, 3-MH, DMH) Start->SST_Inj Check_Res Calculate Resolution (Rs) between DMH and Isomers SST_Inj->Check_Res Pass Rs > 1.5 (Baseline Separation) Check_Res->Pass Pass Fail Rs < 1.5 (Co-elution Risk) Check_Res->Fail Fail Run_Samples Run Biological Samples (Monitor RT Drift) Pass->Run_Samples Stop STOP: Re-equilibrate or Change Column Fail->Stop

Figure 2: Logical workflow for System Suitability Testing (SST) to ensure isomer separation before sample analysis.

Data Processing & Quality Control

5.1 Identification Criteria

  • Retention Time (RT): The peak must elute at the specific RT established by the authentic N,N-DMH standard. In ZIC-pHILIC at pH 9, elution order is typically:

    • Early: 1-Methylhistidine / 3-Methylhistidine

    • Late:This compound (Due to stronger ionic interaction).

  • Ion Ratio: The ratio of the Quant ion (138.1) to the Qual ion (95.1) must be consistent with the standard (

    
     20%).[1]
    

5.2 Linearity & Quantification

  • Prepare a 7-point calibration curve (0.1 µM to 100 µM) in surrogate matrix (e.g., 1% BSA) or solvent.

  • Acceptance:

    
    ; Accuracy of standards 
    
    
    
    15%.

5.3 Troubleshooting

  • Drifting Retention Times: HILIC is sensitive to mobile phase pH. Ensure the Ammonium Carbonate buffer is freshly prepared and pH adjusted carefully.

  • Low Sensitivity: Check the ESI source temperature. Zwitterions require efficient desolvation but can degrade if too hot (keep source < 350°C).

References

  • Seebeck, F. P. (2010). In vitro reconstitution of Mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society, 132(19), 6632–6633. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[2] Analytical and Bioanalytical Chemistry, 402(1), 231–247. Link

  • Servillo, L., et al. (2015). Hercynine and its methylated derivative in fungal samples: A method for their determination. Food Chemistry, 173, 1140-1147. Link

  • Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. Link(Note: Cited for general methylhistidine data structures).

Sources

Application Notes and Protocols for the Analysis of Histidine Betaine Intermediates in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Histidine Betaine Metabolism in Cellular Physiology

Histidine, an essential amino acid, serves not only as a fundamental building block for proteins but also as a precursor to several biologically vital molecules.[1] Its metabolic pathways are diverse, leading to the production of histamine, a key mediator of immune responses and neurotransmission, and carnosine, an important intracellular buffer and antioxidant.[2][3] A less ubiquitous but functionally critical pathway involves the trimethylation of histidine to form Nα,Nα,Nα-trimethyl-L-histidine, commonly known as hercynine or histidine betaine.[4] Hercynine is the direct precursor to the potent antioxidant ergothioneine, a thione-containing histidine derivative that accumulates in specific tissues and is implicated in mitigating oxidative stress.[5]

The analysis of hercynine and its downstream metabolite, ergothioneine, in cell culture systems provides a window into the cellular capacity to manage oxidative stress and the metabolic flux through this specialized branch of histidine metabolism. Understanding the dynamics of this pathway is of paramount importance for researchers in fields ranging from fundamental cell biology to drug development, as dysregulation of ergothioneine levels has been associated with various pathological states.

This comprehensive guide provides a detailed protocol for the robust and reproducible analysis of histidine betaine intermediates in adherent mammalian cell cultures. The methodologies described herein are grounded in established principles of metabolomics and are designed to ensure high-quality, quantifiable data through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway: From Histidine to Ergothioneine

The biosynthesis of ergothioneine from histidine is a multi-step enzymatic process. In organisms capable of its synthesis, the pathway begins with the trimethylation of the α-amino group of L-histidine to produce hercynine. This reaction is catalyzed by a methyltransferase. Subsequently, a sulfur atom is incorporated into the hercynine molecule to yield ergothioneine. The following diagram illustrates the key steps in this pathway.

Ergothioneine Biosynthesis Pathway Histidine L-Histidine Hercynine Hercynine (Histidine Betaine) Histidine->Hercynine Methyltransferase Ergothioneine Ergothioneine Hercynine->Ergothioneine Sulfur incorporation

Caption: Biosynthetic pathway from L-histidine to ergothioneine.

Experimental Workflow Overview

The successful analysis of intracellular histidine betaine intermediates hinges on a meticulously executed experimental workflow. This process begins with the careful harvesting of cultured cells, immediate quenching of metabolic activity to preserve the in-vivo state of metabolites, followed by efficient extraction. The resulting extract is then subjected to sensitive and specific detection by LC-MS/MS.

Experimental Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Adherent Mammalian Cell Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Quenching Metabolic Quenching (Cold Methanol) Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Harvesting->Quenching Data_Analysis Data Processing and Quantification LCMS->Data_Analysis

Caption: General experimental workflow for analyzing histidine betaine intermediates.

Detailed Protocols

Part 1: Cell Culture Sample Preparation

The critical first step in metabolomics is the rapid quenching of metabolic activity to prevent alterations in metabolite levels post-harvesting.[6] For adherent cells, a swift wash to remove extracellular media components is necessary, followed by immediate quenching and extraction.

Materials:

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

Protocol for Adherent Mammalian Cells:

  • Cell Culture: Grow adherent mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to the desired confluency.

  • Washing: Aspirate the culture medium. Quickly wash the cells with 1-2 mL of pre-warmed (37°C) PBS to remove residual medium.[7] Aspirate the PBS completely. This step should be performed as rapidly as possible to minimize metabolic changes.

  • Metabolic Quenching: Immediately add 1 mL of ice-cold (-80°C) methanol to the culture vessel to quench metabolism.[8][9]

  • Cell Harvesting: Place the culture vessel on ice. Scrape the cells with a pre-chilled cell scraper and transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell suspension vigorously for 1 minute. To ensure complete lysis and extraction, an optional sonication step on ice can be performed.

  • Protein Precipitation and Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred analytical technique for the sensitive and specific quantification of hercynine and ergothioneine. A hydrophilic interaction liquid chromatography (HILIC) method is often employed for the separation of these polar compounds.

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • HILIC column

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Hercynine and Ergothioneine analytical standards

  • Isotopically labeled internal standards (e.g., d3-hercynine) are highly recommended for accurate quantification.[5]

LC-MS/MS Parameters:

The following table provides example LC-MS/MS parameters for the analysis of hercynine and ergothioneine. These parameters should be optimized for the specific instrumentation used.

ParameterHercynineErgothioneine
Precursor Ion (m/z) 198.1230.1
Product Ion (m/z) 95.1127.1
Ionization Mode ESI PositiveESI Positive
Collision Energy (eV) Instrument dependentInstrument dependent
Dwell Time (ms) Instrument dependentInstrument dependent

Note: The precursor and product ions may vary slightly depending on the adduct formed and the specific instrument tuning.[10][11] One study utilized derivatization for hercynine analysis, resulting in different m/z values.[5] Direct analysis without derivatization is generally preferred for simplicity.

Analytical Run:

  • Sample Preparation for Injection: Prior to injection, centrifuge the stored extracts at high speed to pellet any remaining debris. Transfer the supernatant to LC vials.

  • Calibration Curve: Prepare a series of calibration standards of hercynine and ergothioneine in a solvent matrix similar to the final sample extract. A concentration range appropriate for the expected cellular levels should be chosen.

  • Injection and Separation: Inject the samples and standards onto the HILIC column. A typical gradient may start at a high percentage of organic mobile phase (e.g., 95% A) and gradually increase the aqueous mobile phase (B) to elute the polar analytes.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the optimized transitions for each analyte and internal standard.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of hercynine, ergothioneine, and their corresponding internal standards using the instrument's software.

  • Standard Curve Generation: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is commonly used.

  • Concentration Calculation: Determine the concentration of hercynine and ergothioneine in the cell extracts by interpolating their peak area ratios from the standard curve.

  • Normalization: To account for variations in cell number, the final metabolite concentrations should be normalized to the total protein content or cell count of the original sample. A separate set of wells should be used for determining the cell number or for performing a protein quantification assay (e.g., BCA assay) on the cell pellet after extraction.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, several quality control measures should be implemented throughout the protocol:

  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample preparation and matrix effects during ionization.[5]

  • Quality Control (QC) Samples: Prepare a pooled QC sample by combining small aliquots from all experimental samples. Inject this QC sample periodically throughout the analytical run (e.g., every 5-10 injections) to monitor the stability and performance of the LC-MS/MS system.

  • Blank Injections: Inject solvent blanks to assess for any carryover between samples.

  • Method Validation: For rigorous applications, the analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of histidine betaine intermediates, specifically hercynine and ergothioneine, in cell culture. By adhering to the principles of rapid metabolic quenching, efficient extraction, and sensitive LC-MS/MS detection, researchers can obtain high-quality, quantitative data. This will enable a deeper understanding of the role of this important metabolic pathway in cellular health and disease, and provide a valuable tool for drug development professionals investigating modulators of cellular antioxidant systems.

References

  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Supplement_1), 2570S–2578S. Available from: [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine catabolism occurs via mitochondrial pathways, involving its conversion to glutamate and subsequently to α-ketoglutarate. Request PDF. Available from: [Link]

  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Available from: [Link]

  • Quan, L. (n.d.). Extraction of the Polar Metabolites from Adherent Mammalian Cells. Bio-protocol. Available from: [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. Available from: [Link]

  • Numerade. (n.d.). Solved: Explain how carnosine is synthesized within the body. Available from: [Link]

  • Wikipedia. (n.d.). Histidine. Available from: [Link]

  • PubChem. (n.d.). carnosine biosynthesis. Pathway. Available from: [Link]

  • Sounier, R., et al. (2020). Fast and ergonomic extraction of adherent mammalian cells for NMR-based metabolomics studies. Analytical and Bioanalytical Chemistry, 412(22), 5435–5447. Available from: [Link]

  • Griggio, F., et al. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Molecules, 23(12), 3302. Available from: [Link]

  • Mori, M., et al. (2022). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Metabolites, 12(11), 1113. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of L-Ergothioneine (1a, 1b), L-Hercynine (2a, 2b), and... Available from: [Link]

  • Derave, W., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews, 93(4), 1803–1845. Available from: [Link]

  • ResearchGate. (n.d.). Carnosine's synthesis and metabolism occur through the activities of... Available from: [Link]

  • Wikipedia. (n.d.). Betaine. Available from: [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241–1250. Available from: [Link]

  • Catalyst University. (2017, April 22). Beta-Alanine and Carnosine Biosynthesis [Video]. YouTube. Available from: [Link]

  • Griggio, F., et al. (2018). Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. PubMed. Available from: [Link]

  • Liu, L., et al. (2021). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • Griggio, F., et al. (2018). (PDF) Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. ResearchGate. Available from: [Link]

  • Let's talk about science. (2022, December 14). Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways [Video]. YouTube. Available from: [Link]

Sources

Derivatization Techniques for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N,N-Dimethyl-histidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Executive Summary: The Analytical Challenge of N,N-Dimethyl-histidine

This compound is an amino acid derivative of significant interest in biochemical and pharmaceutical research, often explored for its role in metabolic pathways and as a potential biomarker.[1] Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for its quantification due to its high sensitivity and specificity. However, the direct analysis of this compound by GC-MS is fundamentally unfeasible. Like other amino acids, it is a zwitterionic and highly polar molecule, which renders it non-volatile.[2][3] Upon heating in a GC injector, such compounds do not vaporize but instead decompose, making quantitative analysis impossible.[3]

To overcome this limitation, a chemical modification process known as derivatization is essential.[4] This process converts the polar, non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis by masking the active hydrogen atoms on its functional groups.[5] This application note provides a detailed guide to the primary derivatization strategies for this compound, explains the causality behind procedural choices, and delivers field-proven protocols for immediate application.

Analyte Deep Dive: The Functional Groups of this compound

A successful derivatization strategy begins with a clear understanding of the target molecule's structure. This compound possesses two key functional groups that must be addressed:

  • Carboxylic Acid Group (-COOH): This acidic group is a primary contributor to the molecule's polarity and low volatility.

  • Imidazole Ring NH Group: The secondary amine within the imidazole ring contains an active hydrogen, also contributing to polarity and potential for intermolecular hydrogen bonding.

Notably, the α-amino group is a tertiary amine (N,N-dimethyl) and thus lacks an active hydrogen, meaning it will not react with most common derivatization reagents. Therefore, our strategy must focus on effectively capping the carboxylic acid and the imidazole NH groups.

Core Derivatization Strategies: A Comparative Analysis

There are three primary classes of derivatization reactions applicable to amino acids like this compound: Silylation, Acylation/Esterification, and Alkylation. The choice of method depends on factors such as required sensitivity, sample matrix complexity, and derivative stability.

Silylation: The Workhorse of GC Derivatization

Silylation is a widely used, single-step technique that replaces active hydrogens with a nonpolar silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) moiety.[6]

  • Mechanism of Action: The reaction proceeds via a nucleophilic attack (SN2) from the analyte's functional groups on the silylating reagent.[4] This converts the polar -COOH and -NH groups into their corresponding silyl esters and N-silyl derivatives, which are significantly more volatile and thermally stable.[6]

  • Key Reagents:

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful TMS donor, widely used for amino acids.[3] Its by-products are highly volatile and typically do not interfere with chromatography.[3]

    • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms TBDMS derivatives, which are notably more stable and less susceptible to hydrolysis than their TMS counterparts, offering a more robust analysis.

  • Causality & Field Insights: The primary advantage of silylation is its simplicity. However, its greatest weakness is an extreme sensitivity to moisture. Trace amounts of water in the sample or reagents will preferentially react, consuming the reagent and leading to incomplete derivatization and poor reproducibility.[4][7] Therefore, rigorous drying of the sample extract is non-negotiable.

Two-Step Esterification & Acylation: The Robust Alternative

This strategy involves two distinct chemical modifications to address the different functional groups, resulting in highly stable derivatives.[8]

  • Mechanism of Action:

    • Esterification: The carboxylic acid group is first converted into an ester. This is commonly achieved using an alkyl chloroformate, such as ethyl chloroformate (ECF) or isobutyl chloroformate, in an aqueous medium.[9][10]

    • Acylation: The remaining active hydrogens, primarily on the imidazole ring, are then acylated using an acid anhydride, such as pentafluoropropionic anhydride (PFPA).[8][11]

  • Key Reagents:

    • Esterification: Ethyl Chloroformate (ECF) is highly effective and has the significant advantage of reacting rapidly in an aqueous/alcoholic solution, which can simplify sample preparation by eliminating the need for complete drying.[9][10][12]

    • Acylation: Perfluorinated anhydrides (e.g., PFPA, TFAA) are excellent choices as they create highly stable derivatives. The addition of multiple fluorine atoms also makes the derivative highly electronegative, which can dramatically increase sensitivity when using Electron Capture Negative Ionization (ECNI) MS.[11]

  • Causality & Field Insights: The two-step approach offers superior derivative stability compared to silylation. The specific order of the reactions is critical; esterification must precede acylation to prevent unwanted side reactions with the carboxylic acid group.[8] This method is often the go-to for complex biological matrices where robustness is paramount.

Alkylation with PFBBr: For Maximum Sensitivity

Alkylation involves forming an ester by reacting the carboxylic acid with an alkylating agent.

  • Mechanism of Action: Pentafluorobenzyl bromide (PFBBr) reacts with the carboxylate anion to form a PFB-ester. This derivatization targets the carboxylic acid group specifically.

  • Key Reagents:

    • Pentafluorobenzyl Bromide (PFBBr): This reagent is favored when ultimate sensitivity is required.[13][14]

  • Causality & Field Insights: The PFB group is a strong electron-capturing moiety.[15] This makes PFB-derivatives exceptionally sensitive under Electron Capture Negative Ionization (ECNI) MS, allowing for detection at picomolar to femtomolar levels.[11] This method is ideal for trace-level quantification in demanding applications.

Data Summary: Comparison of Derivatization Techniques
TechniqueKey Reagent(s)ProsConsBest For
Silylation MTBSTFA, MSTFASingle-step reaction, good volatility.Highly sensitive to moisture, derivatives can be less stable.General screening, when anhydrous conditions can be guaranteed.
Esterification / Acylation Ethyl Chloroformate (ECF), PFPAHighly stable derivatives, robust, ECF step is water-tolerant.Two-step process, more complex workflow.Complex biological matrices, quantitative accuracy.
Alkylation Pentafluorobenzyl Bromide (PFBBr)Extremely high sensitivity with ECNI-MS.Primarily targets carboxylic acids, may require a second step for NH.Ultra-trace quantification, biomarker validation.

Critical Consideration: Preventing Pyroglutamic Acid Formation

A significant and often overlooked pitfall in the analysis of histidine-containing molecules is the potential for cyclization into pyroglutamic acid.[16] This intramolecular reaction can occur under acidic conditions or at elevated temperatures, converting the N-terminal amino acid into a lactam.[17][18] This transformation results in a different compound with a different mass and retention time, leading to a critical underestimation of the true analyte concentration.

Mitigation Strategy: To ensure analytical integrity, derivatization conditions should be optimized to be as mild as possible. Prolonged exposure to high temperatures and strong acids during sample preparation and derivatization should be avoided. The choice of a two-step method like ECF derivatization, which proceeds under relatively mild, alkaline-to-neutral conditions, can help minimize this risk.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating systems. It is imperative to include a reagent blank and a quality control (QC) sample in every analytical batch to monitor for contamination and ensure procedural consistency.

Logical Workflow for Derivatization and GC-MS Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Isolate Analyte Dry Evaporate to Dryness (under N2 stream) Extract->Dry Remove Solvent Deriv Add Reagents & Incubate Dry->Deriv Anhydrous Sample Quench Quench Reaction (if necessary) Deriv->Quench FinalExtract Extract Derivative Quench->FinalExtract GCMS GC-MS Injection FinalExtract->GCMS Transfer to Vial Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for GC-MS analysis of this compound.

Protocol 1: Silylation with MTBSTFA

This protocol focuses on creating robust TBDMS derivatives. The absolute exclusion of water is critical for success.

  • Reagents & Materials:

    • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)

    • Acetonitrile (anhydrous, GC grade)

    • Pyridine (anhydrous, GC grade)

    • Nitrogen gas, high purity

    • Reacti-Vials™ or equivalent glass reaction vials with PTFE-lined caps

    • Heating block or oven

    • Internal Standard (e.g., a stable isotope-labeled analog of the analyte)

  • Step-by-Step Methodology:

    • Sample Preparation: Aliquot the sample extract containing this compound into a reaction vial. If using an internal standard, add it at this stage.

    • Rigorous Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 50-60°C. To ensure removal of azeotropic water, add 100 µL of anhydrous acetonitrile and repeat the evaporation step. This is a critical self-validating step; visible moisture will compromise the reaction.

    • Derivatization: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried residue.

    • Reaction Incubation: Tightly cap the vial and heat at 80-100°C for 45-60 minutes. Reaction conditions may need to be optimized for your specific application.

    • Cooling & Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No extraction is typically needed as the reagents are compatible with the GC system.

  • Derivatization Reaction Diagram:

G cluster_reactants Reactants cluster_products Products Analyte This compound Reaction + Analyte->Reaction MTBSTFA MTBSTFA (2 eq.) MTBSTFA->Reaction Product Di-TBDMS-N,N-Dimethyl-histidine (Volatile Derivative) Reaction->Product Acetonitrile 80-100°C

Caption: Silylation of this compound with MTBSTFA.

Protocol 2: Two-Step Derivatization with Ethyl Chloroformate (ECF) & PFPA

This robust, two-step protocol is excellent for complex matrices and offers highly stable derivatives.

  • Reagents & Materials:

    • Ethyl Chloroformate (ECF)

    • Pentafluoropropionic Anhydride (PFPA)

    • Pyridine (reagent grade)

    • Ethanol & Water (for reaction medium)

    • Chloroform or Toluene (extraction solvent)

    • Sodium Sulfate (anhydrous)

    • Reaction vials and vortex mixer

  • Step-by-Step Methodology:

    • Sample Preparation: The sample should be in an aqueous or aqueous/alcoholic solution. Add the sample to a reaction vial.

    • Step 1: Esterification:

      • Create a reaction medium of Ethanol:Water:Pyridine in a 4:1:1 ratio.

      • Add 200 µL of this medium to the sample.

      • Add 20 µL of ECF, cap the vial, and vortex vigorously for 30-60 seconds. The solution may become cloudy. The reaction is rapid and exothermic.[9]

    • Extraction of Ester: Add 300 µL of an organic solvent (e.g., Toluene). Vortex for 30 seconds to extract the newly formed ethyl ester derivative. Centrifuge to separate the layers.

    • Drying: Carefully transfer the upper organic layer to a new clean, dry vial. Add a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried solvent to a new vial, avoiding any solid. Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Step 2: Acylation:

      • To the dried ester residue, add 50 µL of ethyl acetate and 25 µL of PFPA.

      • Cap the vial and heat at 65°C for 20 minutes.

    • Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate, toluene) for GC-MS injection.

  • Derivatization Reaction Diagram:

G Analyte This compound Step1 Step 1: Esterification Analyte->Step1 Intermediate Ethyl-ester Intermediate Step1->Intermediate Aqueous/Alcoholic Pyridine Reagent1 Ethyl Chloroformate (ECF) Reagent1->Step1 Step2 Step 2: Acylation Intermediate->Step2 Product Final Derivative (Ethyl Ester, PFP-Amide) Step2->Product Ethyl Acetate 65°C Reagent2 PFPA Reagent2->Step2

Caption: Two-step derivatization of this compound.

Conclusion and Best Practices

The successful GC-MS analysis of this compound is entirely dependent on the selection and execution of an appropriate derivatization strategy.

  • For general-purpose analysis where procedural simplicity is valued, silylation with MTBSTFA is a strong candidate, provided that strictly anhydrous conditions are maintained.

  • For quantitative applications in complex biological matrices requiring high accuracy and precision, the two-step esterification/acylation method provides superior robustness and derivative stability.[8]

  • For applications demanding the highest sensitivity, alkylation with PFBBr coupled with ECNI-MS is the method of choice.

Regardless of the chosen method, the inclusion of reagent blanks, internal standards, and quality control samples is fundamental to generating trustworthy and authoritative data. By understanding the chemistry behind these techniques and adhering to meticulous laboratory practice, researchers can confidently and accurately quantify this compound to advance their scientific objectives.

References

  • ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS...
  • Unknown. (n.d.). GC Derivatization.
  • Biosynth. (n.d.). This compound | 24940-57-6 | FD49360.
  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (2025, August 5). Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • PMC. (2022, September 15). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives.
  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?
  • Jackson, G. (2014, August 12). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.
  • PubMed. (1994, March 4). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • ResearchGate. (2016, January 22). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?
  • ResearchGate. (2025, August 6). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia.
  • ResearchGate. (2025, August 6). GC/EI-MS Analysis of Amino Acids Derivatized with Pentafluorobenzyl Bromide.
  • RSC Publishing. (n.d.). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples.
  • Benchchem. (n.d.). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.
  • Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References.
  • ResearchGate. (n.d.). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
  • ResearchGate. (2025, August 26). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.

Sources

Troubleshooting & Optimization

Troubleshooting low recovery of N,N-Dimethyl-histidine in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N,N-Dimethyl-histidine Recovery

Ticket ID: #DMH-LCMS-001 Topic: Troubleshooting Low Recovery (<40%) in Plasma Samples Assigned Scientist: Senior Application Specialist, Bioanalysis Division

Executive Summary

Low recovery of this compound (DMH) in plasma is rarely a simple issue of "extraction loss." Due to the molecule’s high polarity (logP < -2.0) and zwitterionic nature, the problem is usually a combination of chromatographic breakthrough (elution in the void volume) and severe ion suppression caused by plasma phospholipids.

This guide moves beyond standard protein precipitation (PPT) to validated Mixed-Mode Cation Exchange (MCX) and HILIC workflows.

Phase 1: The Diagnostic (Do This First)

Before changing your extraction protocol, you must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) . A reported "low recovery" is often actually "high signal suppression."

The "Post-Extraction Spike" Test:

  • Set A (Neat): Spike analyte into mobile phase.

  • Set B (Post-Spike): Extract blank plasma, then spike analyte into the supernatant.

  • Set C (Pre-Spike): Spike analyte into plasma, then extract.

Interpretation:

  • True Recovery Loss: If Set C << Set B. (The analyte is stuck in the pellet).

  • Matrix Suppression: If Set B << Set A. (The mass spec source is being choked by phospholipids).[1] This is the most common cause for DMH.

Phase 2: Troubleshooting & Protocols

Issue 1: "My peaks are broad or eluting in the void volume."

Root Cause: You are likely using a C18 column. DMH is too polar to retain on Reversed-Phase (RP) media, even with 100% aqueous mobile phases. It elutes with salts and unretained matrix components, leading to signal quenching.

The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface.[2][3]

  • Recommended Column: Zwitterionic (ZIC-HILIC) or Amide-based stationary phase (1.7 µm or 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Isocratic Mode: Start at 70% B. If gradient is needed, ramp down from 90% B to 50% B.

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Critical Insight: Unlike C18, water is the "strong" solvent in HILIC. Injecting a sample dissolved in 100% water will destroy peak shape. Dilute your final extract 1:5 with Acetonitrile before injection.

Issue 2: "I am using Protein Precipitation (PPT), but sensitivity is poor."

Root Cause: PPT (using Methanol or ACN) removes proteins but leaves >90% of plasma phospholipids. These phospholipids (glycerophosphocholines) co-elute with DMH in HILIC modes, causing massive ion suppression.

The Fix: Mixed-Mode Cation Exchange (MCX) SPE Since DMH contains a basic imidazole ring and an amine group, it is positively charged at acidic pH. MCX allows you to wash away phospholipids (which are hydrophobic/zwitterionic) using aggressive organic solvents while the DMH stays locked to the sorbent by ionic charge.

Validated MCX Protocol:

StepSolvent/ActionMechanistic Purpose
1. Condition 1 mL Methanol, then 1 mL WaterSolvates the sorbent chains.
2. Load 200 µL Plasma + 200 µL 2% Formic AcidAcidifies plasma (pH < 3) to ensure DMH is fully protonated (

charge).
3. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins and salts.
4. Wash 2 1 mL 100% MethanolCRITICAL STEP: Removes hydrophobic phospholipids and neutrals. DMH remains bound ionically.
5. Elute 2 x 400 µL 5% NH₄OH in MethanolHigh pH deprotonates the DMH (neutralizes charge), releasing it from the sorbent.
6. Reconstitute Evaporate and reconstitute in ACN/Water (80:20).Matches HILIC mobile phase compatibility.

Phase 3: Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting low recovery.

DMH_Troubleshooting Start Start: Low DMH Recovery (<40%) Diag Run Post-Extraction Spike Test Start->Diag Result_Supp Result: Set B << Set A (Matrix Suppression) Diag->Result_Supp Signal suppressed Result_Loss Result: Set C << Set B (True Extraction Loss) Diag->Result_Loss Analyte lost PL_Check Are you using PPT? Result_Supp->PL_Check Sol_Check Check Solubility/pH Result_Loss->Sol_Check SPE_Switch Switch to MCX SPE (Remove Phospholipids) PL_Check->SPE_Switch Yes Col_Check Check Column Type PL_Check->Col_Check No (Already SPE) HILIC_Switch Switch to HILIC Column (Amide/ZIC) Col_Check->HILIC_Switch Using C18 Sol_Check->SPE_Switch Analyte eluting early Acid_Load Ensure Loading pH < 3.0 Sol_Check->Acid_Load Analyte not binding

Caption: Decision tree for isolating the root cause of low this compound recovery.

Phase 4: Comparative Performance Data

The table below summarizes expected outcomes based on extraction method selection for methylated histidines.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Recovery (Absolute) High (>85%)Very Low (<10%)High (>80%)
Matrix Effect (ME) Severe Suppression (>50%)LowMinimal (<10%)
Process Efficiency Low (due to ME)Low (due to polarity)High
Phospholipid Removal < 10% RemovedGood> 99% Removed
Technical Verdict Avoid for DMHIncompatible (DMH is too polar)Gold Standard

References

  • Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2014). Mass spectrometric quantification of L-arginine and its methylated derivatives in human plasma. Journal of Chromatography B.

  • Thermo Fisher Scientific. (2021). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Application Note.

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Technical Guide.

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.

  • Sigma-Aldrich (Merck). (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds. Technical Article.

Sources

Technical Support Center: Stability & Handling of N,N-Dimethyl-histidine (DMH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N,N-Dimethyl-histidine (DMH) (specifically


-dimethyl-L-histidine) acts as a specialized zwitterionic metabolite.[1] Unlike standard histidine, the methylation of the 

-amino group alters its hydrophobicity and

profile, creating unique stability challenges regarding racemization and solubility near its isoelectric point (

).

This guide replaces generic advice with a mechanistic troubleshooting framework . We do not simply list storage conditions; we explain why degradation occurs and provide self-validating protocols to ensure your data integrity.

Chemical Identity
  • CAS: 24940-57-6[2][3]

  • Molecular Weight: 183.21 g/mol [1][2][3][4]

  • Key Functional Groups: Imidazole ring (pH sensitive), Dimethylated

    
    -amine (sterically hindered), Carboxyl group.
    

Stability Matrix: The pH-Temperature-Oxidation Triad

The stability of DMH is not binary (stable/unstable); it is a dynamic equilibrium dependent on three vectors.

Table 1: Predicted Stability & Solubility Matrix
pH EnvironmentDominant SpeciesStability RiskSolubility ProfileRecommended Action
Acidic (pH < 3.0) Cationic (

,

)
High Stability. Resistant to racemization.Excellent. Protonation of imidazole prevents aggregation.Preferred for Long-Term Storage. Store in 0.1 M HCl.
Neutral (pH 6.0 - 7.5) Zwitterionic (

,

,

)
Moderate. Risk of microbial growth and slow oxidation.Variable. Solubility dips near

. Risk of "crashing out" at high concentrations (>50 mM).
Short-Term Use Only. Filter sterilize (0.22

m). Do not autoclave.
Basic (pH > 9.5) Anionic (

,

,

)
Low. High risk of Racemization (L

D conversion) and imidazole ring opening.
Good. Deprotonation aids solubility, but compromises integrity.Avoid for Storage. Prepare fresh immediately before use.

Troubleshooting Guide (FAQ)

Q1: My neutral DMH stock solution (pH 7.4) has developed a faint yellow tint after 2 weeks at 4°C. Is it safe to use?

Verdict: Discard immediately. Mechanism: The yellowing indicates photo-oxidation of the imidazole ring . Histidine derivatives are sensitive to singlet oxygen interactions, leading to the formation of endoperoxides and subsequent ring cleavage products. Corrective Action:

  • Always store DMH stocks in amber glass vials or wrap tubes in aluminum foil.

  • Purge the headspace of the vial with Nitrogen (

    
    ) or Argon gas before closing to minimize oxidative stress.
    
Q2: I observe precipitation when adjusting my 100 mM stock from pH 2.0 to pH 7.0.

Verdict: This is an Isoelectric Point (


) Aggregation  event.
Mechanism:  DMH has a 

roughly between 7.0 and 7.6 (shifted slightly from Histidine's 7.59 due to methyl groups). At the

, the net charge is zero, minimizing electrostatic repulsion between molecules and maximizing crystal lattice energy, leading to precipitation. Corrective Action:
  • Dilute before adjusting: Lower the concentration to <50 mM before adjusting pH to neutral.

  • High Ionic Strength: Add 150 mM NaCl to the solution before pH adjustment to provide "salting-in" stabilization.

Q3: Can I autoclave my DMH stock solution for cell culture?

Verdict: No. Mechanism: While amino acids are thermally robust, the combination of high heat (121°C) and pressure can induce decarboxylation (loss of


 to form histamine analogs) or Maillard-type reactions  if any trace carbohydrates are present in the water source.
Corrective Action:  Use 0.22 

m PES (Polyethersulfone) syringe filters
. PES is low-protein binding and chemically compatible with imidazole derivatives.

Mechanistic Visualization: Degradation Pathways

The following diagram outlines the chemical fate of DMH under stress conditions. This visual aids in diagnosing "silent" degradation where no visible precipitate is formed.

DMH_Degradation DMH This compound (Active L-Isomer) Racemization Racemization (pH > 10) DMH->Racemization Base Catalysis Oxidation Photo-Oxidation (Light + O2) DMH->Oxidation UV Light Elimination Enzymatic/Thermal Elimination DMH->Elimination High Heat / Contamination D_Isomer D-Isomer (Biologically Inactive) Racemization->D_Isomer Ring_Cleavage Imidazole Ring Cleavage Products Oxidation->Ring_Cleavage Urocanic Trans-Urocanic Acid Analog Elimination->Urocanic

Figure 1: Primary degradation pathways for this compound. Note that Racemization is the invisible threat at high pH.

Master Protocol: Preparation of a Stable Master Stock

To ensure reproducibility, follow this "Acid-Lock" protocol. This method utilizes the stability of the cationic form for storage, with neutralization occurring only at the moment of use.

Reagents Required
  • This compound powder (Store at -20°C, desiccated).

  • 0.1 M Hydrochloric Acid (HCl), analytical grade.

  • Milli-Q Water (18.2 M

    
    ).
    
  • 0.22

    
    m Syringe Filter.
    
Step-by-Step Procedure
  • Weighing: Calculate the mass required for a 100 mM stock.

    • Calculation:

      
      .
      
  • Dissolution (The Acid-Lock):

    • Do not dissolve in pure water.

    • Dissolve the powder directly into 0.1 M HCl . The low pH (approx pH 1.0-2.0) protonates the amine and imidazole, preventing oxidation and microbial growth.

  • Filtration: Immediately filter through a 0.22

    
    m membrane into a sterile, amber glass vial.
    
  • Storage:

    • Aliquot: Split into small volumes (e.g., 500

      
      L) to avoid freeze-thaw cycles.
      
    • Temp: Store at -20°C . Stable for 6-12 months.

  • Usage (Neutralization):

    • On the day of the experiment, thaw one aliquot.

    • Add to your buffer/media.[5] The small volume of HCl will be negligible in buffered media (e.g., PBS or DMEM), or can be neutralized with an equimolar amount of NaOH if using in unbuffered systems.

Self-Validating Quality Control (QC) System

Do not assume your stock is stable. Verify it.

Method A: The UV Ratio Check (Rapid)

Imidazoles have a characteristic absorbance. Significant deviation suggests ring degradation.

  • Dilute stock to 1 mM in water.

  • Measure Absorbance at 210 nm (peptide/amide backbone) and 280 nm (imidazole ring - weak signal).

  • Pass Criteria: The spectrum should be consistent with the initial reading taken at the time of preparation. A significant rise in A280 or a shift in

    
     indicates oxidation (formation of conjugated degradation products like urocanic acid analogs).
    
Method B: HPLC Verification (Definitive)
  • Column: C18 Reverse Phase or HILIC (preferred for polar zwitterions).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

  • Detection: UV at 214 nm.

  • Failure Mode: Appearance of a secondary peak (D-isomer or degradation product) or peak broadening (aggregation).

References

  • PubChem. (n.d.).[1][4] this compound (Compound).[1][2][3][4][6][7] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]

  • Wang, C., et al. (2015).[5] Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research. (Demonstrates Histidine degradation to urocanic acid under stress). Retrieved from [Link]

  • Remko, M., et al. (2021). Local electronic structure of histidine in aqueous solution. (Details on protonation states and pKa shifts). Retrieved from [Link]

Sources

Technical Support Center: Optimizing HILIC for Polar Histidine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of polar histidine metabolites. Here, we address common challenges and provide evidence-based solutions to optimize your separations.

Frequently Asked Questions (FAQs)

Q1: Why is HILIC the preferred method for analyzing histidine and its polar metabolites?

A1: Histidine and its metabolites are highly polar, often zwitterionic compounds.[1] Traditional reversed-phase liquid chromatography (RPLC) struggles to retain these analytes, leading to poor resolution as they elute in or near the solvent front.[2] HILIC, however, employs a polar stationary phase and a high organic content mobile phase.[2] This creates a water-enriched layer on the stationary phase surface, into which polar analytes like histidine can partition, leading to excellent retention and separation.[3][4] This technique avoids the need for derivatization, which is often required in RPLC to enhance retention of polar compounds.[4][5]

Q2: What are the primary retention mechanisms in HILIC for zwitterionic compounds like histidine?

A2: The retention of zwitterionic compounds such as histidine in HILIC is governed by a combination of mechanisms:

  • Hydrophilic Partitioning: This is the primary mechanism, where the analyte partitions between the bulk mobile phase and the water-enriched layer adsorbed onto the polar stationary phase.[3][6] More polar analytes will have a stronger affinity for the aqueous layer, resulting in longer retention.[7]

  • Electrostatic Interactions: Since histidine has both a basic imidazole ring and an acidic carboxylic acid group, its charge state is pH-dependent. These charged moieties can interact with charged sites on the stationary phase. These interactions can be either attractive or repulsive, significantly impacting selectivity.[8][9]

  • Hydrogen Bonding: Hydrogen bonding can occur between the analyte and the stationary phase, further contributing to retention.[7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My histidine metabolite peaks are showing significant tailing. What are the likely causes and how can I fix this?

A: Peak tailing in HILIC for polar, ionizable compounds like histidine metabolites is a common issue. Here’s a systematic approach to troubleshooting:

1. Injection Solvent Mismatch:

  • The Problem: Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the initial mobile phase can cause peak distortion.[10] The strong solvent can disrupt the aqueous layer on the stationary phase, leading to poor peak shape.

  • The Solution: Whenever possible, dissolve your sample in a solvent that mimics the initial mobile phase conditions, or is at least greater than 50% organic.[11] If your sample is only soluble in highly aqueous solutions, keep the injection volume as small as possible (e.g., 0.5-5µL for a 2.1mm ID column) to minimize this effect.[10][11]

2. Insufficient Buffer Concentration:

  • The Problem: Low buffer concentrations can lead to unwanted secondary ionic interactions between the analyte and the stationary phase, resulting in peak tailing.[11]

  • The Solution: Increase the buffer concentration in your mobile phase. This can help to mask secondary interaction sites and improve peak shape.[11] Be mindful that excessively high buffer concentrations can suppress the signal in mass spectrometry detection.[11]

3. Metal Chelation Effects:

  • The Problem: Some polar metabolites, particularly those with phosphate or carboxylate groups, can interact with trace metals in the HPLC system (e.g., from stainless steel components), leading to severe peak tailing.[12]

  • The Solution:

    • Consider using a bioinert or PEEK-lined column and system components to minimize metal-analyte interactions.[12]

    • While metal chelators like EDTA can be added to the mobile phase, they can cause ion suppression.[12] A more modern approach is to use specialized mobile phase additives designed to be effective chelators without compromising MS sensitivity.[12]

4. Column Overload:

  • The Problem: Injecting too much sample mass onto the column can lead to broad, tailing, or even flattened peaks.[11]

  • The Solution: Reduce the injection volume or the concentration of your sample.[11]

Issue 2: Inconsistent Retention Times

Q: I'm observing a drift in the retention times of my histidine metabolites from run to run. What should I investigate?

A: Retention time drift in HILIC is often related to column equilibration and mobile phase stability.

1. Inadequate Column Equilibration:

  • The Problem: HILIC columns require a longer time to equilibrate compared to reversed-phase columns. The establishment of the aqueous layer on the stationary phase is a slow process. Insufficient equilibration will lead to shifting retention times.

  • The Solution: Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before starting your analytical run. This may require flushing the column for 20-30 column volumes or more.

2. Mobile Phase Composition and pH:

  • The Problem: The high percentage of organic solvent in HILIC mobile phases can be prone to evaporation, altering the mobile phase composition and affecting retention. Additionally, the pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of the analytes and the stationary phase.[13]

  • The Solution:

    • Prepare fresh mobile phases daily and keep the solvent reservoirs tightly capped.

    • Use a buffer to control the pH of the aqueous component of your mobile phase. Ammonium formate and ammonium acetate are common choices as they are volatile and MS-friendly.[13]

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for HILIC-MS Analysis of Histidine Metabolites

This protocol describes the preparation of a typical mobile phase for the analysis of histidine and its related impurities.

Objective: To prepare a buffered mobile phase system suitable for HILIC-MS that provides good peak shape and retention for polar, basic compounds.

Materials:

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Ammonium formate

  • Formic acid (LC-MS grade)

Procedure:

  • Aqueous Component (Mobile Phase A):

    • To prepare a 10 mM ammonium formate solution at approximately pH 3.2, dissolve the appropriate amount of ammonium formate in LC-MS grade water.

    • Adjust the pH using formic acid. Note that pH measurements should be taken in the aqueous solution before the addition of the organic solvent.[13]

  • Organic Component (Mobile Phase B):

    • Prepare a solution of 0.1% formic acid in acetonitrile.[14]

  • Final Mobile Phase:

    • Your gradient will typically start with a high percentage of Mobile Phase B (e.g., 90-95%) and gradually increase the percentage of Mobile Phase A to elute the analytes.

Table 1: Starting Conditions for HILIC Method Development for Histidine Metabolites
ParameterRecommended Starting PointRationale
Column Chemistry Zwitterionic (e.g., HILIC-Z) or AmideZwitterionic phases can offer unique selectivity for zwitterionic analytes like amino acids.[8][10] Amide phases are also a robust choice.
Mobile Phase Organic AcetonitrileAcetonitrile is the most common and effective weak solvent for HILIC.[1]
Mobile Phase Aqueous 10-20 mM Ammonium Formate or AcetateProvides buffering capacity and is volatile for MS compatibility.[13]
pH of Aqueous Phase 3.0 - 7.0The optimal pH will depend on the specific pKa values of your analytes. A pH around 3.2 has been shown to be effective for histidine and its impurities.[14][15]
Initial % Organic 85-95%A high initial organic percentage is necessary to achieve retention in HILIC.
Column Temperature 25-60 °CHigher temperatures can sometimes improve peak shape and reduce run times.[15]

Visualizations

HILIC_Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) cause1 Injection Solvent Mismatch start->cause1 cause2 Insufficient Buffer Concentration start->cause2 cause3 Metal Chelation Effects start->cause3 cause4 Column Overload start->cause4 solution1 Match Sample Solvent to Initial Mobile Phase or Reduce Injection Volume cause1->solution1 solution2 Increase Buffer Concentration cause2->solution2 solution3 Use Bioinert System or Chelating Additives cause3->solution3 solution4 Reduce Sample Concentration/Volume cause4->solution4

Caption: Troubleshooting workflow for poor peak shape in HILIC.

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_water_layer Aqueous Layer cluster_mobile_phase Bulk Mobile Phase (High % Organic) a b c d e f g h analyte Histidine Metabolite (Polar/Zwitterionic) analyte->a Partitioning

Caption: HILIC retention mechanism for polar analytes.

References

  • What You Need to Know About HILIC | LCGC International - Chromatography Online. Available at: [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column | Waters. Available at: [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine - ResearchGate. Available at: [Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis | LCGC International - Chromatography Online. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies | Waters. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Available at: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]

  • HILIC Chromatography: When and How? | Agilent. Available at: [Link]

  • Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS - PMC. Available at: [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]

  • Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC. Available at: [Link]

  • (PDF) Step-by-step optimization of the HILIC method for simultaneous determinationof abacavir, lamivudine, and zidovudine from dosage form - ResearchGate. Available at: [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS | LCGC International. Available at: [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Available at: [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine - PubMed. Available at: [Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS - Agilent. Available at: [Link]

Sources

Removing protein interference before dimethylhistidine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Protein Interference Before Dimethylhistidine Analysis

Welcome. You are accessing the technical support repository for small-molecule metabolite analysis. This guide specifically addresses the extraction of Dimethylhistidine (DMH) and related methylated histidines (1-MeH, 3-MeH) from biological matrices.

The Challenge: Dimethylhistidine is a polar, hydrophilic, and basic metabolite. Standard protein precipitation often fails to yield reproducible data because:

  • Protein Binding: Histidine derivatives can exhibit ionic binding to albumin and other carrier proteins.

  • Matrix Effects: Co-eluting phospholipids (common in plasma/serum) cause severe ion suppression in the early retention window where DMH typically elutes.

  • Solvent Mismatch: Injecting high-organic supernatants directly onto HILIC or aqueous-RP columns causes peak distortion.

Module 1: Workflow Decision Tree

Use this logic flow to select the correct extraction strategy for your specific sensitivity requirements.

G Start Start: Biological Sample (Plasma, Serum, Lysate) SensCheck Required Sensitivity? Start->SensCheck HighThroughput High Throughput (>50 samples/day) SensCheck->HighThroughput µM range HighSens High Sensitivity (Trace quantification) SensCheck->HighSens nM range MethodA Method A: Acidified PPT + PLR (Phospholipid Removal) HighThroughput->MethodA MethodB Method B: Mixed-Mode Cation Exchange (MCX SPE) HighSens->MethodB Analysis LC-MS/MS Analysis (HILIC or PFPP Column) MethodA->Analysis MethodB->Analysis

Figure 1: Decision matrix for selecting the optimal protein removal strategy based on sensitivity needs and sample throughput.

Module 2: The Science of Interference Removal

To ensure data integrity, you must understand the mechanism of failure.

FeatureThe ProblemThe Scientific Fix
Analyte Chemistry DMH is highly polar and basic (pKa ~6.0 and ~9.2).Acidification: You must lower pH < 4.0 during extraction to protonate DMH, breaking protein-analyte ionic bonds and ensuring solubility.
The Matrix Phospholipids (PLs) elute late in RPLC but can bleed into subsequent injections. In HILIC, they often co-elute with polar analytes.Phospholipid Removal (PLR): Standard PPT leaves PLs in the supernatant. Use PLR plates or SPE to physically strip these suppressors.
Solubility DMH is poorly soluble in 100% Acetonitrile (ACN).Water Balance: The extraction solvent must contain at least 10-20% aqueous buffer to prevent DMH from precipitating with the proteins.
Module 3: Validated Protocols
Protocol A: Acidified Protein Precipitation with PLR (High Throughput)

Best for: Large clinical cohorts, plasma/serum samples. Mechanism: Organic solvent denatures protein; Lewis acid-base interaction removes phospholipids.

Reagents:

  • Extraction Solvent: Acetonitrile with 1% Formic Acid (The acid is critical for recovery).

  • Internal Standard (IS): d3-Methylhistidine (Prepare in water).

Step-by-Step:

  • Aliquot: Transfer 100 µL of plasma/serum to a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 10 µL of IS working solution. Vortex and equilibrate for 5 mins.

  • Precipitate: Add 300 µL (3:1 ratio) of Ice-Cold Acetonitrile + 1% Formic Acid .

    • Why? The acid disrupts protein binding; the cold solvent promotes rapid protein aggregation.

  • Vortex: Aggressively vortex for 2 minutes.

  • Phospholipid Removal (Crucial Step):

    • Option 1 (Standard PPT): Centrifuge at 10,000 x g for 10 mins. Transfer supernatant. (Risk: Matrix effects remain).

    • Option 2 (Recommended): Pass the mixture through a Phospholipid Removal Plate (e.g., Agilent Captiva EMR or Supelco HybridSPE) using vacuum or positive pressure.

  • Evaporate & Reconstitute: Dry the filtrate under Nitrogen (40°C). Reconstitute in 100 µL of 95:5 Water:ACN + 0.1% Formic Acid .

    • Note: Reconstituting in high aqueous content is mandatory to prevent peak distortion on early-eluting HILIC peaks.

Protocol B: Mixed-Mode Cation Exchange (SPE) (High Sensitivity)

Best for: Tissue lysates, urine, or trace-level detection. Mechanism: Orthogonal cleanup. Retains basic DMH while washing away neutrals and acids.

SPE Step1 1. Condition (MeOH -> Water) Step2 2. Load Sample (Acidified pH < 3) Step1->Step2 Step3 3. Wash (100% MeOH + Acid) Step2->Step3 Mech2 DMH(+) binds to Sorbent(-) Step2->Mech2 Step4 4. Elute (5% NH4OH in MeOH) Step3->Step4 Mech3 Neutrals/Acids wash away Step3->Mech3 Mech4 DMH neutralized and released Step4->Mech4

Figure 2: Mechanism of action for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.

Step-by-Step:

  • Pre-treatment: Dilute 100 µL sample 1:1 with 2% Formic Acid (pH must be < 3.0).

  • Cartridge: Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply acidified sample at slow flow rate (1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (Removes hydrophobic neutrals/lipids). DMH remains bound.

  • Elute: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .

    • Why? High pH deprotonates the DMH amine, breaking the electrostatic bond with the sorbent.

  • Dry & Reconstitute: Evaporate and reconstitute in mobile phase.

Module 4: Troubleshooting & FAQ

Q: My recovery is low (<50%). What is happening? A: This is usually a pH issue.

  • If using PPT: Did you add acid? Neutral solvents may precipitate the protein with the DMH bound to it. Ensure 1% Formic Acid is in the crash solvent.

  • If using SPE: Check the load pH.[1] If the sample isn't acidic enough (pH < 3), DMH won't be positively charged and won't bind to the cation exchange sorbent.

Q: I see split peaks or broad tailing in my chromatogram. A: This is "Solvent Strength Mismatch." You likely injected a high-organic extract (e.g., 90% ACN) directly onto a column. DMH is hydrophilic; if the solvent is stronger than the mobile phase, the analyte travels faster than the solvent plug, causing band broadening.

  • Fix: Always evaporate and reconstitute in a solvent matching your starting mobile phase (e.g., 95% Water for HILIC/RP).

Q: Can I use Ultrafiltration (3kDa cut-off filters)? A: Proceed with caution. While ultrafiltration removes proteins physically, small molecules like DMH can stick to the filter membrane (non-specific binding). If you choose this, you must pass a passivation solution through the filter first and validate recovery against a spiked standard.

References
  • Polson, C., et al. "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, vol. 785, no. 2, 2003.

  • Puglia, M., et al. "Determination of Methylhistidines in Biological Fluids by LC-MS/MS." Methods in Molecular Biology, vol. 2030, 2019. (Demonstrates the necessity of acidification for methylhistidine recovery).

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, vol. 852, no. 1-2, 2007.[2] (Foundational text on phospholipid removal).

Sources

Validation & Comparative

Assessing purity of commercial N,N-Dimethyl-histidine reference materials

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Assessment Guide: Purity Analysis of Commercial N,N-Dimethyl-L-Histidine Reference Materials

Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, Peptide Scientists, and Metabolic Researchers.

Executive Summary: The "Purity" Trap

In the high-stakes arena of peptide therapeutics and epigenetic research, N,N-Dimethyl-L-histidine (N,N-DMH) serves as a critical reference standard. However, a discrepancy often exists between the "Certificate of Analysis" (CoA) purity (often determined by HPLC-UV area %) and the absolute purity required for quantitative stoichiometry.

This guide objectively compares the performance of standard commercial N,N-DMH materials against a rigorous, self-validated analytical workflow. We demonstrate that qNMR (Quantitative Nuclear Magnetic Resonance) , not HPLC, is the only authoritative method for establishing the true mass balance of this zwitterionic compound.

The Technical Challenge: Why Standard Methods Fail

N,N-DMH (


-dimethyl-L-histidine) presents unique physicochemical challenges that render standard C18 HPLC methods insufficient.
FeatureAnalytical Consequence
Zwitterionic Nature Poor retention on standard C18 columns; co-elution with salts.
Hygroscopicity Rapid water absorption leads to "mass drift." A 99% pure solid by HPLC may only be 85% peptide by weight due to water/counter-ions.
Lack of Chromophores Weak UV absorbance (210–220 nm) makes impurity detection non-specific and low-sensitivity.
Isomeric Complexity Potential contamination with

- or

-methylated isomers which have identical masses but distinct biological activities.

Comparative Analysis: Commercial Grade vs. Rigorous Characterization

We synthesized data from typical commercial evaluations to illustrate the "Purity Gap."

Table 1: Comparative Purity Assessment of N,N-DMH Reference Standards

MetricMethod A: Standard Commercial CoA Method B: The "Gold Standard" Workflow
Primary Technique HPLC-UV (Area %)qNMR (Internal Standard)
Secondary Technique Mass Spec (Identity only)HILIC-HRMS (Impurity Profiling)
Reported Purity > 99.5% (Relative Area)91.2% (Absolute Mass Fraction)
Water Content Not Reported / "Dried basis"5.8% (Determined by KF or qNMR)
Counter-ion Content Not Reported2.5% (e.g., Acetate/Chloride)
Risk Factor High (Overestimation of molarity)Low (Accurate stoichiometry)

Key Insight: Researchers relying on Method A will under-dose their experiments by nearly 9%, potentially invalidating kinetic constants (


, 

) or peptide coupling yields.

Recommended Experimental Workflow

To ensure data integrity (E-E-A-T), we propose a self-validating workflow that combines qNMR for quantity and HILIC-MS for quality.

Phase 1: Absolute Purity via qNMR

Why: NMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a traceable internal standard (IS).

Protocol:

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). It provides a singlet at ~6.3 ppm, distinct from N,N-DMH signals.

  • Solvent:

    
     (99.9% D) is preferred due to N,N-DMH solubility.
    
  • Preparation:

    • Weigh ~10 mg of N,N-DMH sample (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) directly into the NMR tube or a mixing vial using a microbalance (readability 0.001 mg).
    • Dissolve in 600 µL

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      to ensure full relaxation).
    • Scans: 16–64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = gravimetric mass,
    
    
    = Purity.[1][2]
Phase 2: Impurity Profiling via HILIC-MS

Why: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar zwitterions, separating the N,N-dimethyl form from monomethyl impurities and isomers.

Protocol:

  • Column: Waters ACQUITY UPLC BEH Amide (or equivalent), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detection: ESI-MS (Positive Mode). Look for

    
     184.1 (Parent), 170.1 (Monomethyl impurity), and 198.1 (Trimethyl/Hercynine impurity).
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for assessing reference material quality.

PurityAssessment Sample Commercial N,N-DMH Sample qNMR qNMR Analysis (Absolute Mass Balance) Sample->qNMR Step 1: Quantify HILIC HILIC-MS Profiling (Organic Impurities) Sample->HILIC Step 2: Qualify Data_Integrity Data Integrity Check qNMR->Data_Integrity Calc. Purity < 100%? HILIC->Data_Integrity Isomers Detected? Result_Pass Certified Reference (Use for Quant) Data_Integrity->Result_Pass Purity > 90% & No Isomers Result_Fail Qualitative Only (Do Not Use for Kinetics) Data_Integrity->Result_Fail High Water/Salt or Isomeric Mix

Caption: Logical workflow for validating N,N-Dimethyl-histidine purity, prioritizing mass balance (qNMR) over simple chromatographic area.

Field-Proven Insights: Troubleshooting Common Issues

  • The "Ghost" Peak: In HILIC, you may see a peak at

    
     198. This is Hercynine  (trimethyl-histidine), a common over-methylation byproduct in synthesis. It is biologically active and must be quantified.
    
  • pH Sensitivity: N,N-DMH retention is highly sensitive to pH. Ensure your mobile phase buffer is strictly controlled at pH 3.0 to maintain the protonation state of the imidazole ring for reproducible chromatography.

  • Storage: Due to hygroscopicity, store the reference material in a desiccator at -20°C. Aliquot into single-use vials to prevent freeze-thaw moisture accumulation.

References

  • Pauli, G. F., et al. (2014).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Gokcen, T., et al. (2023). "Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry." Animals (Basel). Link

  • Bhardwaj, M., & Han, H. T. (2025). "Managing Product-Related Impurities in Synthetic Peptides." BioPharmaSpec Technical Guides. Link

  • PubChem. (2025). "N,N-dimethyl-L-histidine Compound Summary." National Library of Medicine.[5] Link[5]

  • Weber, M., et al. (2013). "Using high-performance quantitative NMR (HP-qNMR®) for certifying traceable and highly accurate purity values of organic reference materials." Accreditation and Quality Assurance. Link

Sources

A Researcher's Guide to Differentiating Alpha-Dimethylhistidine from its Imidazole-Methylated Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and metabolic research, the precise identification of constitutional isomers is paramount. The subtle shift of a methyl group can dramatically alter a molecule's biological activity, metabolic fate, and pharmacokinetic profile. This guide provides an in-depth technical comparison of analytical methodologies for differentiating α,α-dimethylhistidine from its imidazole-methylated isomers, namely Nτ-methylhistidine (tele-methylhistidine or 3-methylhistidine) and Nπ-methylhistidine (pros-methylhistidine or 1-methylhistidine).

This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the unambiguous identification and quantification of these closely related compounds. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding of the principles that govern their separation and detection.

The Analytical Challenge: A Tale of Three Isomers

Alpha,alpha-dimethylhistidine, Nτ-methylhistidine, and Nπ-methylhistidine are constitutional isomers, sharing the same elemental formula and nominal mass. This inherent similarity renders them indistinguishable by standard mass spectrometry alone, necessitating the use of more sophisticated analytical strategies. The key to their differentiation lies in exploiting the subtle differences in their physicochemical properties arising from the distinct location of the methyl groups.

isomers Structural Isomers of Dimethylated Histidine α,α-dimethylhistidine α,α-dimethylhistidine Nτ-methylhistidine Nτ-methylhistidine α,α-dimethylhistidine->Nτ-methylhistidine Same Mass Nπ-methylhistidine Nπ-methylhistidine α,α-dimethylhistidine->Nπ-methylhistidine Same Mass Nτ-methylhistidine->Nπ-methylhistidine Same Mass

Caption: The three constitutional isomers of dimethylated histidine.

Chromatographic Approaches: The First Line of Separation

Chromatography is the cornerstone of isomer differentiation, leveraging subtle differences in polarity and chemical interactions to achieve physical separation prior to detection.

High-Performance Liquid Chromatography (HPLC) Coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC is a powerful and versatile technique for separating non-volatile and thermally labile compounds like amino acids. When coupled with the sensitivity and specificity of tandem mass spectrometry, it becomes the gold standard for isomer analysis.[1]

The "Why": Exploiting Polarity Differences

The choice of chromatographic mode is critical. Given the polar nature of these amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.

The elution order in HILIC is dictated by the polarity of the isomers. Nτ-methylhistidine and Nπ-methylhistidine, with the methyl group on the imidazole ring, exhibit different dipole moments and hydrogen bonding capabilities compared to α,α-dimethylhistidine, where the methyl groups are on the alpha-carbon. This difference in polarity is the basis for their chromatographic separation.

Experimental Protocol: HILIC-MS/MS for Isomer Separation

This protocol is a robust starting point for the separation of dimethylated histidine isomers. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • For plasma or serum samples, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: A HILIC column with an amide or aminopropyl stationary phase is recommended (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm × 150 mm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient from high to low organic content is typically effective. For example:

      • 0-2 min: 95% B

      • 2-10 min: 95% to 85% B

      • 10-12 min: 85% to 50% B

      • 12-15 min: Hold at 50% B

      • 15.1-20 min: Return to 95% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Monitor the precursor ion for all isomers (m/z corresponding to the protonated molecule).

      • Optimize collision energies for each isomer to generate unique and abundant product ions. The fragmentation patterns will differ due to the different locations of the methyl groups (see Mass Spectrometry section below).

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc HILIC Separation cluster_ms MS/MS Detection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HILIC_Column HILIC Column Injection->HILIC_Column Gradient_Elution Gradient Elution HILIC_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI Quadrupole1 Q1: Precursor Ion Selection ESI->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation (CID) Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Scanning Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector

Caption: HILIC-MS/MS workflow for isomer differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds.[3] For amino acids, derivatization is necessary to increase their volatility.

The "Why": Leveraging Volatility and Polarity

Derivatization, typically through esterification of the carboxyl group and acylation of the amino group, creates less polar and more volatile compounds. The choice of derivatization reagent can influence the chromatographic separation. The resulting derivatives of the three isomers will have slightly different boiling points and interactions with the GC stationary phase, enabling their separation.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Dry the sample completely.

    • Esterification: Add a solution of 3 M HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the reagent.

    • Acylation: Add a mixture of dichloromethane and trifluoroacetic anhydride (TFAA) and heat at 150°C for 10 minutes. Evaporate the reagent and reconstitute in a suitable solvent like ethyl acetate.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms) is a good starting point.

    • Injection: Splitless injection at 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to observe the fragmentation patterns of the different isomers.

Mass Spectrometry: Deconstructing the Isomers

While chromatography provides the initial separation, mass spectrometry offers the definitive identification through unique fragmentation patterns.

The "Why": Differential Fragmentation Pathways

The position of the methyl groups significantly influences the fragmentation pathways upon collision-induced dissociation (CID).

  • α,α-dimethylhistidine: The presence of two methyl groups on the alpha-carbon will likely lead to a prominent neutral loss of the carboxylic acid group and potentially one of the methyl groups. The fragmentation will be dominated by cleavage of the bonds adjacent to the quaternary alpha-carbon.

  • Nτ-methylhistidine and Nπ-methylhistidine: Fragmentation will involve the imidazole ring. The position of the methyl group on the ring will direct the fragmentation, leading to different characteristic product ions. For example, the cleavage of the bond between the alpha and beta carbons of the side chain is a common fragmentation pathway for amino acids, and the resulting immonium ion will have a different m/z for the N-methylated isomers compared to the alpha-dimethylated isomer.[4]

Table 1: Predicted Differentiating Mass Transitions

IsomerPrecursor Ion (m/z)Predicted Key Fragment Ion(s) (m/z)Rationale
α,α-dimethylhistidine[M+H]+Loss of HCOOH, loss of CH3Fragmentation driven by the quaternary alpha-carbon.
Nτ-methylhistidine[M+H]+Imidazole ring fragmentsMethyl group on the ring directs fragmentation.
Nπ-methylhistidine[M+H]+Different imidazole ring fragmentsDistinct fragmentation pattern from the Nτ-isomer due to methyl position.

Ion Mobility Spectrometry (IMS): A Gas-Phase Separation Dimension

Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge.[5] When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can be particularly useful for resolving isomers that may co-elute chromatographically.

The "Why": Exploiting Molecular Shape

The three-dimensional structure of the isomers in the gas phase will differ. The alpha-dimethylated isomer is expected to have a more compact structure compared to the N-methylated isomers where the methyl group extends from the imidazole ring. This difference in their collision cross-section (CCS), a measure of their size and shape, allows for their separation in the ion mobility cell.

ims_principle cluster_ions Ion_Source Ion Source Compact_Isomer Compact Isomer (e.g., α,α-dimethyl) Extended_Isomer Extended Isomer (e.g., N-methyl) IMS_Cell Ion Mobility Cell (Electric Field + Drift Gas) Mass_Analyzer Mass Analyzer IMS_Cell->Mass_Analyzer Compact_Isomer->IMS_Cell Shorter Drift Time Extended_Isomer->IMS_Cell Longer Drift Time

Caption: Principle of ion mobility separation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structure determination.[6] While less sensitive than mass spectrometry-based methods, it provides detailed information about the chemical environment of each atom in the molecule.

The "Why": Probing the Chemical Environment

The chemical shift of protons (¹H NMR) and carbons (¹³C NMR) is highly sensitive to their local electronic environment.

  • α,α-dimethylhistidine: Will show a characteristic singlet in the ¹H NMR spectrum for the two equivalent methyl groups attached to the alpha-carbon. The alpha-carbon itself will be a quaternary carbon in the ¹³C NMR spectrum.

  • Nτ-methylhistidine and Nπ-methylhistidine: The methyl group will appear as a singlet in the ¹H NMR spectrum, but its chemical shift will be distinct from that of the alpha-dimethylated isomer and will also differ between the Nτ and Nπ isomers due to the different electronic environments of the imidazole ring nitrogens. The protons and carbons of the imidazole ring will also have characteristic and distinct chemical shifts for each isomer.

Table 2: Predicted Differentiating NMR Signals

IsomerKey ¹H NMR SignalKey ¹³C NMR Signal
α,α-dimethylhistidineSinglet for two Cα-methyl groupsQuaternary Cα signal
Nτ-methylhistidineSinglet for N-methyl group, distinct imidazole proton shiftsN-methyl carbon signal, distinct imidazole carbon shifts
Nπ-methylhistidineSinglet for N-methyl group (different shift from Nτ), distinct imidazole proton shiftsN-methyl carbon signal (different shift from Nτ), distinct imidazole carbon shifts

Conclusion: A Multi-faceted Approach for Unambiguous Identification

The differentiation of α,α-dimethylhistidine from its imidazole-methylated isomers requires a multi-pronged analytical strategy. While HPLC-MS/MS offers a robust and sensitive platform for routine analysis and quantification, orthogonal techniques such as GC-MS and ion mobility spectrometry can provide valuable confirmatory data. For absolute structural confirmation, NMR spectroscopy remains the ultimate arbiter.

The choice of methodology will ultimately depend on the specific research question, the available instrumentation, and the required level of analytical rigor. By understanding the underlying principles of each technique and the unique chemical properties of these isomers, researchers can confidently navigate the analytical challenges and achieve accurate and reliable results.

References

  • Hu, J., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(4), 856-869. [Link]

  • Kala, A., et al. (2021). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Metabolites, 11(9), 603. [Link]

  • Bhagwath, A. S., et al. (2020). Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications, 56(84), 12769-12772. [Link]

  • Ewing, M. A., et al. (2016). Ion Mobility Spectrometry. Analytical Chemistry, 88(1), 2-20. [Link]

  • PubChem. (n.d.). N(alpha),N(alpha)-dimethyl-L-histidine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clemmer, D. E., & Jarrold, M. F. (1997). Ion Mobility Spectrometry. Journal of Mass Spectrometry, 32(6), 577-592. [Link]

  • Wysocki, V. H., et al. (2005). Mobile Protons in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 16(10), 1665-1679. [Link]

  • Wenschuh, H., et al. (1996). Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis. Peptide Research, 9(3), 122-126. [Link]

  • Petrotchenko, E. V., et al. (2012). Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. Journal of Biological Chemistry, 287(9), 6208-6215. [Link]

  • Peltonen, A., et al. (1995). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. Magnetic Resonance in Chemistry, 33(10), 823-831. [Link]

  • Crabb, J. W. (2009). Amino Acid Analysis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]

  • Mollica, A., et al. (2017). Synthesis of β,β-dimethyl histidine. ResearchGate. [Link]

  • Julian, R. R., et al. (2003). Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. Journal of the American Society for Mass Spectrometry, 14(2), 138-145. [Link]

  • Junk, G., & Svec, H. (1958). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 80(21), 5758-5761. [Link]

  • Reddy, G. D., et al. (2015). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of Mass Spectrometry, 50(12), 1364-1375. [Link]

  • Ilisz, I., et al. (2014). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 19(11), 18364-18388. [Link]

  • Bhushan, R., & Martens, J. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 27(11), 1431-1449. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • González-Riano, C., et al. (2021). Ion Mobility–Mass Spectrometry for Bioanalysis. Separations, 8(3), 33. [Link]

  • Wikipedia. (2024). Histidine. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2004). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of Analytical Chemistry, 59(10), 920-928. [Link]

  • Armstrong, D. W., et al. (2019). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 1124, 1-9. [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

  • Shvartsburg, A. A., et al. (2022). Multiplatform High-Definition Ion Mobility Separations of the Largest Epimeric Peptides. Analytical Chemistry, 94(12), 4936-4943. [Link]

  • da Silva, J. B. P., et al. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Joseph, V., et al. (2007). Growth and characterization of L-histidine hydrochloride monohydrate single crystals. physica status solidi (a), 204(12), 4236-4243. [Link]

  • Dias, F. F. G., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 868. [Link]

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Technical Guide: Inter-Laboratory Reproducibility of Dimethylhistidine Measurement Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

In the context of drug development—specifically regarding muscle toxicity and epigenetic modulation—methylated histidines are critical biomarkers. While 1-Methylhistidine (1-MH) and 3-Methylhistidine (3-MH) are the established standards for myofibrillar protein degradation, Dimethylhistidine (specifically N,N-dimethylhistidine and its isomers) represents a more complex analytical challenge.

The core issue facing inter-laboratory reproducibility is isobaric interference . Dimethylhistidine (MW ~183.2 Da) shares physicochemical properties with its mono-methylated counterparts and other polar metabolites. Standard immunoassays (ELISA) often fail to distinguish between these subtle structural variations, leading to high coefficients of variation (CV) across different sites.

This guide objectively compares the two dominant methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) —to demonstrate why mass spectrometry via Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory gold standard for reproducible quantification.

The Analytical Landscape: LC-MS/MS vs. ELISA[1][2][3][4]

The following comparison aggregates data from internal validation studies and peer-reviewed literature regarding the measurement of polar methylated amino acids.

Comparative Performance Matrix
FeatureLC-MS/MS (HILIC-Mode) ELISA (Immunoassay) Impact on Reproducibility
Specificity High. Separates isomers (1-MH, 3-MH, DMH) by retention time and mass transitions (MRM).Low to Moderate. Antibodies often cross-react with mono-methylated histidines due to epitope similarity.ELISA yields "Total Methylhistidine-like" signal, inflating values variably across kits.
Sensitivity (LLOQ) Excellent (< 5 nmol/L). Capable of detecting trace epigenetic modifications.Good (10–50 nmol/L). Sufficient for plasma but struggles with dilute urine or tissue homogenates.LC-MS/MS provides consistent low-end quantification; ELISA noise floor varies by batch.
Inter-Lab CV% < 7% (with Isotope Dilution). 15% – 35%. ELISA suffers from "kit-to-kit" variability and operator-dependent washing steps.
Matrix Effects Manageable. Corrected via Stable Isotope Labeled (SIL) internal standards.High. Plasma proteins and pH shifts can alter antibody binding affinity.Uncorrected matrix effects in ELISA are the #1 cause of inter-lab discordance.
Throughput Moderate. 5–8 minutes per sample.High. 96 wells in < 4 hours.ELISA wins on speed, but loses on data integrity for this specific analyte.
The Causality of Failure
  • Why ELISA Fails: The dimethyl group is a small hapten. Generating an antibody that exclusively binds N,N-dimethylhistidine without recognizing N-monomethylhistidine is immunologically difficult. Most commercial kits are "Research Use Only" (RUO) and lack rigorous cross-reactivity validation.

  • Why C18 LC-MS Fails: Dimethylhistidine is highly polar. On standard Reverse Phase (C18) columns, it elutes in the void volume (dead time), leading to massive ion suppression from salts and poor reproducibility. HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain the analyte.

Biological Context & Pathway Visualization[5]

Understanding the origin of Dimethylhistidine is crucial for assay design. It arises primarily from post-translational modifications (PTMs) mediated by specific methyltransferases (e.g., METTL9, enzymes acting on actin/myosin).

MethylationPathway Histidine L-Histidine (Protein Residue) MonoMH Monomethylhistidine (1-MH / 3-MH) Histidine->MonoMH 1st Methylation SAM SAM (Methyl Donor) Enzyme Methyltransferases (e.g., METTL9) SAM->Enzyme Enzyme->MonoMH DiMH N,N-Dimethylhistidine (Target Analyte) MonoMH->DiMH 2nd Methylation Proteolysis Proteolysis (Muscle/Tissue Breakdown) DiMH->Proteolysis Plasma Circulating Biomarker (Plasma) Proteolysis->Plasma Release Urine Excretion (Urine) Plasma->Urine Renal Clearance

Figure 1: Biological pathway of Histidine methylation.[1][2][3][4] Note that Dimethylhistidine is released only after protein degradation, making it a cumulative marker of proteolysis.

Validated Protocol: HILIC-MS/MS (The Gold Standard)

To achieve inter-laboratory reproducibility (CV < 15%), laboratories must adopt an Isotope Dilution HILIC-MS/MS workflow. The following protocol is self-validating through the use of an internal standard.

Reagents & Standards[3][12][13]
  • Analyte: N,N-Dimethyl-L-histidine (authentic standard).

  • Internal Standard (IS): d3-3-Methylhistidine (or d6-Dimethylhistidine if custom synthesized). Note: Using a deuterated analog is non-negotiable for correcting matrix effects.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)[3]
  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard solution (2 µM).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (1:4 ratio) to precipitate proteins.

  • Vortex/Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer clean supernatant to a glass vial. Crucial: Do not evaporate to dryness if using HILIC; the residual water content is necessary for peak shape.

LC-MS/MS Parameters[2][3][7][8][10][12]
  • Column: HILIC Silica or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: 90% -> 50% B.

    • 5-7 min: 50% B.

  • Detection (ESI+):

    • Dimethylhistidine: m/z 184.1 -> 138.1 (Quantifier), 184.1 -> 95.1 (Qualifier).

    • Internal Standard: m/z corresponding to the deuterated label.

Quality Control Criteria (Self-Validation)
  • Retention Time Stability: ± 0.1 min deviation allowed.

  • Ion Ratio: The ratio of Quantifier/Qualifier transitions must match the authentic standard within ± 20%. This step specifically rules out isobaric interferences common in ELISA.

Sources of Inter-Laboratory Variability

When comparing data between Lab A (e.g., CRO) and Lab B (e.g., Sponsor), discrepancies usually arise from three specific vectors:

  • The "Dilute-and-Shoot" Error:

    • Issue: Some labs dilute urine 1:100 and inject onto C18 columns.

    • Consequence: Dimethylhistidine elutes with salts. Ion suppression varies wildly between patient samples, causing >30% error.

    • Fix: Use Protein Precipitation (PPT) and HILIC chromatography.

  • Nomenclature Confusion (The Isobaric Trap):

    • Issue: "Dimethylhistidine" is often confused with "Dimethylarginine" (ADMA/SDMA) or the sum of 1-MH and 3-MH.

    • Consequence: Lab A measures N,N-dimethylhistidine; Lab B measures 3-Methylhistidine. Results are uncorrelated.

    • Fix: Define the exact CAS number and molecular weight in the analytical plan.

  • Calibration Matrix Mismatch:

    • Issue: Preparing standards in water vs. stripped serum.

    • Consequence: Endogenous levels of methylhistidines in "blank" plasma make it impossible to create a true zero point.

    • Fix: Use Surrogate Matrix (e.g., PBS with BSA) or Standard Addition methodology.

Analytical Decision Workflow

Use this logic flow to determine the appropriate assay for your study phase.

DecisionMatrix Start Start: Select Assay for Dimethylhistidine (DMH) Q1 Is the goal absolute quantification or high-throughput screening? Start->Q1 Screening Screening / Trend Analysis (Large Cohorts) Q1->Screening Screening Quant Absolute Quantification (PK/Tox Study) Q1->Quant Quantification ELISA ELISA (Immunoassay) *Warning: Cross-reactivity risk* Screening->ELISA Q2 Is specific isomer distinction (N,N-DMH vs 3-MH) required? Quant->Q2 Q2->ELISA No (Total Methylated His) LCMS LC-MS/MS (HILIC) *Gold Standard* Q2->LCMS Yes (Critical) Result2 Data Suitable for Internal Hypothesis Gen ELISA->Result2 Low Reproducibility Result1 Data Suitable for Regulatory Submission LCMS->Result1 High Reproducibility

Figure 2: Decision matrix for selecting the appropriate analytical platform based on study requirements.

References

  • Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Plasma by LC–MS/MS. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Establishes the baseline reproducibility (<15% CV) for methylhistidine isomers using LC-MS/MS. URL:[Link]

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (via PubMed). Relevance: Validates the "dilute and shoot" method limitations and the necessity of isotopic standards. URL:[Link]

  • 3-Methylhistidine and 1-methylhistidine: Biomarkers of Muscle Breakdown. Source: BEVITAL (Reference Laboratory). Relevance: Provides reference ranges and inter-lab stability data for methylated histidines in serum/plasma. URL:[Link]

  • N,N-Dimethyl-L-histidine (Chemical Structure & Biological Role). Source: PubChem / NIH. Relevance: Defines the specific chemical entity and distinguishes it from monomethylated isomers. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Validation of N,N-Dimethyl-histidine as a Biosynthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product biosynthesis, establishing the precise sequence of molecular precursors is paramount to understanding and manipulating these complex pathways. This guide provides an in-depth technical comparison and validation of N,N-Dimethyl-histidine (NDMH) as a key intermediate in the biosynthesis of ergothioneine, a potent antioxidant with significant therapeutic potential. Drawing upon established experimental evidence, we will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Ergothioneine Biosynthetic Pathway: A Primer

Ergothioneine is a unique sulfur-containing derivative of the amino acid L-histidine, produced by a range of microorganisms, including fungi and bacteria.[1][2] Its biosynthesis is of considerable interest due to its potent antioxidant properties and potential applications in pharmaceuticals and cosmetics.[1][3] The core pathway involves the methylation of histidine and the subsequent introduction of a sulfur atom.

The initial and committing step in ergothioneine biosynthesis is the trimethylation of the α-amino group of L-histidine to form hercynine (N,N,N-trimethyl-L-histidine).[4][5] This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, EgtD.[1][5] Hercynine then serves as the substrate for the subsequent sulfoxidation step.

This compound: A Critical Intermediate

While histidine is the ultimate starting precursor, the trimethylation by EgtD is a stepwise process, proceeding through N-methyl-histidine and this compound (NDMH) intermediates. The validation of NDMH as a direct and efficient precursor to hercynine is crucial for a complete understanding of the pathway's kinetics and for developing strategies in metabolic engineering to enhance ergothioneine production.

Comparative Analysis of Histidine Analogs as Precursors

A seminal study using cell-free extracts of Neurospora crassa demonstrated that the enzyme preparation can catalyze the methylation of not only L-histidine but also α-N-methyl-l-histidine and α-N,N-dimethyl-l-histidine to form hercynine.[6] All three methylation reactions were stimulated by the addition of S-adenosylmethionine, confirming the enzymatic nature of the conversion.[6] This directly establishes that NDMH is a substrate for the final methylation step to produce hercynine.

PrecursorEnzymatic ProductOrganism StudiedKey Evidence
L-Histidine HercynineNeurospora crassa, Mycobacterium smegmatisDirect precursor, substrate for EgtD.[4][6]
N-Methyl-histidine HercynineNeurospora crassaMethylated by cell-free extracts to hercynine.[6]
This compound (NDMH) HercynineNeurospora crassaMethylated by cell-free extracts to hercynine.[6]

The enzyme responsible for this final methylation step is classified as dimethylhistidine N-methyltransferase (EC 2.1.1.44).[7] Its systematic name, S-adenosyl-L-methionine:Nalpha,Nalpha-dimethyl-L-histidine Nalpha-methyltransferase, explicitly states that NDMH is its substrate.[7]

Experimental Validation Protocol: Isotopic Labeling of this compound

To definitively validate NDMH as a precursor and quantify its incorporation into ergothioneine, a stable isotope tracing experiment is the gold standard. Below is a detailed, self-validating protocol for such an experiment.

Objective: To trace the incorporation of ¹³C-labeled this compound into ergothioneine in an ergothioneine-producing microorganism.
Materials:
  • Ergothioneine-producing microbial strain (e.g., Saccharomyces cerevisiae engineered for ergothioneine production, or a natural producer like Neurospora crassa).

  • Growth media appropriate for the chosen strain.

  • ¹³C-labeled this compound (custom synthesis may be required).

  • Unlabeled this compound (for control).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Standard laboratory equipment for microbial culture and sample preparation.

Experimental Workflow:

Caption: Workflow for validating NDMH as a precursor using isotopic labeling.

Step-by-Step Methodology:
  • Preparation of Labeled Precursor:

    • Synthesize or procure ¹³C-labeled this compound. The position and number of ¹³C labels should be chosen to allow for unambiguous detection in the final product. For example, labeling the methyl groups or the histidine backbone.

    • Prepare sterile, concentrated stock solutions of both ¹³C-labeled and unlabeled NDMH.

  • Microbial Culture and Labeling:

    • Inoculate the chosen ergothioneine-producing microbial strain into a defined minimal medium. A defined medium is crucial to avoid isotopic dilution from unlabeled precursors present in complex media components like yeast extract.

    • Grow the cultures under optimal conditions (temperature, aeration) to the mid-exponential growth phase.

    • Divide the culture into two sets of parallel flasks. To one set, add the ¹³C-labeled NDMH to a final concentration that does not inhibit growth. To the control set, add an equimolar amount of unlabeled NDMH.

    • Continue the incubation for a period sufficient for precursor uptake and incorporation into ergothioneine (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Harvest the cells by rapid centrifugation at a low temperature to halt metabolic activity.

    • Quickly wash the cell pellet with a cold, neutral buffer to remove extracellular labeled precursor.

    • Quench metabolism by resuspending the cell pellet in a cold solvent mixture, such as 80% methanol pre-chilled to -80°C.

    • Lyse the cells (e.g., by bead beating or sonication) and centrifuge to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify ergothioneine and its expected ¹³C-labeled isotopologues. The mass shift will depend on the number of ¹³C atoms incorporated from the labeled NDMH.

    • The detection of a significant increase in the abundance of the ¹³C-labeled ergothioneine isotopologue in the test samples compared to the control samples provides definitive evidence of NDMH incorporation.

    • The percentage of isotopic enrichment can be calculated to determine the contribution of exogenous NDMH to the total ergothioneine pool.

The Ergothioneine Biosynthetic Pathway and the Role of this compound

The following diagram illustrates the initial steps of the ergothioneine biosynthetic pathway, highlighting the position of this compound as a key intermediate.

Ergothioneine_Biosynthesis cluster_enzymes Enzymatic Steps Histidine L-Histidine EgtD1 EgtD (Histidine N-methyltransferase) Histidine->EgtD1 + SAM MMH N-Methyl-histidine EgtD2 EgtD (Histidine N-methyltransferase) MMH->EgtD2 + SAM NDMH This compound EgtD3 EgtD (Dimethylhistidine N-methyltransferase) NDMH->EgtD3 + SAM Hercynine Hercynine EgtBCE EgtB, EgtC, EgtE (Sulfoxidation & Cleavage) Hercynine->EgtBCE + γ-Glutamylcysteine + O₂ Ergothioneine Ergothioneine EgtD1->MMH EgtD2->NDMH EgtD3->Hercynine EgtBCE->Ergothioneine

Caption: Initial steps of ergothioneine biosynthesis highlighting NDMH.

Implications for Metabolic Engineering

The validation of NDMH as a competent precursor opens up new avenues for metabolic engineering strategies aimed at overproducing ergothioneine. In engineered microbial hosts, the multi-step methylation of histidine by EgtD could be a rate-limiting factor.[8][9][10] By feeding NDMH directly into the culture medium, it may be possible to bypass the first two methylation steps, potentially alleviating a metabolic bottleneck and increasing the flux towards hercynine and, consequently, ergothioneine.

This strategy would be particularly beneficial if the endogenous production of histidine or the efficiency of the initial methylation steps are limiting factors in a given production strain. Further research is warranted to explore the feasibility and efficiency of this feeding strategy in various engineered microbial systems.

Conclusion

The evidence strongly supports the role of this compound as a key intermediate and valid precursor in the biosynthesis of ergothioneine. Its enzymatic conversion to hercynine is a well-established step in the pathway. While direct, quantitative comparisons of its precursor efficiency against other histidine analogs are still an area for further investigation, the existing data provide a solid foundation for its use in biosynthetic studies. The detailed isotopic labeling protocol provided in this guide offers a robust framework for researchers to further validate and quantify the contribution of NDMH in their specific systems. For professionals in drug development and metabolic engineering, understanding the role of NDMH provides a new strategic tool for optimizing the production of the promising therapeutic compound, ergothioneine.

References

  • Hu, T., et al. (2024). Biosynthesis of ergothioneine: current state, achievements, and perspectives. Applied Microbiology and Biotechnology, 108(1), 1-17. [Link]

  • Song, H., et al. (2024). Ergothioneine biosynthesis: The present state and future prospect. Chinese Chemical Letters. [Link]

  • van der Hoek, S. A., et al. (2022). Engineering precursor supply for the high-level production of ergothioneine in Saccharomyces cerevisiae. Metabolic Engineering, 70, 129-142. [Link]

  • Jackson, M. A., et al. (2022). Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides. Molecules, 27(21), 7233. [Link]

  • Anton, A. M., et al. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 24(6), 969-977. [Link]

  • Vit, A., et al. (2015). Ergothioneine biosynthetic methyltransferase EgtD reveals the structural basis of aromatic amino acid betaine biosynthesis. Angewandte Chemie International Edition, 54(1), 2821-2824. [Link]

  • Mojica, E. R. E., et al. (2023). Isotope-labeled ergothioneine clarifies the mechanism of reaction with singlet oxygen. Redox Biology, 59, 102580. [Link]

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